7-Bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine
Description
Properties
IUPAC Name |
7-bromo-6-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3/c1-5-6(9)4-7-8(12-5)11-3-2-10-7/h4,10H,2-3H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWWXJBAANRSQOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=N1)NCCN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pyrido[2,3-b]pyrazines: A Versatile Scaffold for Novel Therapeutic Agents
An In-depth Technical Guide for Researchers and Drug Development Professionals
The pyrido[2,3-b]pyrazine core, a heterocyclic aromatic compound, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a versatile starting point for the development of potent and selective modulators of a wide range of biological targets. This guide provides a comprehensive overview of the key therapeutic targets of pyrido[2,3-b]pyrazine derivatives, delving into their mechanisms of action, relevant biological data, and the experimental protocols required for their evaluation.
Kinase Inhibition: A Dominant Theme in Pyrido[2,3-b]pyrazine Research
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrido[2,3-b]pyrazine scaffold has proven to be a rich source of kinase inhibitors, often acting as ATP-competitive binders in the kinase domain.[1]
Epidermal Growth Factor Receptor (EGFR) in Non-Small Cell Lung Cancer (NSCLC)
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that, when mutated or overexpressed, can drive tumorigenesis in various cancers, including non-small cell lung cancer (NSCLC).[2] While first-generation EGFR inhibitors like erlotinib have shown clinical efficacy, the emergence of resistance mutations, such as the T790M "gatekeeper" mutation, presents a significant clinical challenge.[3][4]
Pyrido[2,3-b]pyrazine derivatives have been synthesized as potent inhibitors of both erlotinib-sensitive and erlotinib-resistant NSCLC cells.[5] Notably, some of these compounds have demonstrated the ability to overcome resistance conferred by the EGFR T790M mutation.[5] For instance, compound 7n showed significant inhibitory activity against both the erlotinib-sensitive PC9 cell line (IC50 = 0.09 µM) and the erlotinib-resistant PC9-ER cell line (IC50 = 0.15 µM).[5] More recently, a new class of pyrido[2,3-b][3]oxazine-based inhibitors has been developed, with compound 7f showing potent activity against cell lines with EGFR exon 19 deletion (HCC827, IC50 = 0.09 µM) and the L858R/T790M double mutation (NCI-H1975, IC50 = 0.89 µM).[6][7]
The mechanism of action for these compounds typically involves the inhibition of EGFR tyrosine kinase autophosphorylation, which blocks downstream signaling pathways and induces apoptosis in cancer cells.[2]
Table 1: Anti-proliferative Activity of Selected Pyrido[2,3-b]pyrazine Derivatives against NSCLC Cell Lines
| Compound | Cell Line | EGFR Status | IC50 (µM) | Reference |
| 7n | PC9 | erlotinib-sensitive | 0.09 | [5] |
| PC9-ER | erlotinib-resistant | 0.15 | [5] | |
| 7f | HCC827 | exon 19 deletion | 0.09 | [6][7] |
| NCI-H1975 | L858R/T790M | 0.89 | [6][7] | |
| A-549 | wild-type | 1.10 | [6][7] |
Experimental Protocol: Cell-Based EGFR Autophosphorylation Assay
This protocol outlines a method to assess the inhibitory effect of pyrido[2,3-b]pyrazine compounds on EGFR autophosphorylation in cancer cell lines.
-
Cell Culture: Culture EGFR-dependent cancer cells (e.g., A431, HCC827) in appropriate media until they reach 80-90% confluency.
-
Serum Starvation: To reduce basal EGFR activity, serum-starve the cells for 12-24 hours.
-
Compound Treatment: Treat the cells with varying concentrations of the test pyrido[2,3-b]pyrazine compound for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., gefitinib).
-
EGFR Stimulation: Stimulate the cells with epidermal growth factor (EGF) at a final concentration of 100 ng/mL for 10-15 minutes at 37°C.
-
Cell Lysis: Immediately wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total EGFR as a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated EGFR signal to the total EGFR signal. Calculate the IC50 value for the test compound.
Signaling Pathway: EGFR Inhibition by Pyrido[2,3-b]pyrazines
Caption: EGFR signaling and its inhibition by pyrido[2,3-b]pyrazines.
p38 Mitogen-Activated Protein (MAP) Kinase
The p38 MAP kinase is a key enzyme in the cellular response to inflammatory cytokines and stress, playing a significant role in the pathophysiology of inflammatory diseases.[8] Pyrido[2,3-b]pyrazine derivatives have been identified as potent inhibitors of p38α MAP kinase. For example, compound 9e demonstrated superior p38α MAP kinase inhibition with an IC50 of 38 nM. These inhibitors typically function by binding to the ATP-binding pocket of the kinase, often interacting with the hinge region.[9]
Table 2: p38α MAP Kinase Inhibitory Activity of a Pyrido[2,3-b]pyrazine Derivative
| Compound | Target | IC50 (nM) | Reference |
| 9e | p38α MAP Kinase | 38 |
Experimental Protocol: In Vitro p38α MAP Kinase Assay (ELISA-based)
This protocol describes an in vitro ELISA-based assay to determine the inhibitory activity of compounds against p38α MAP kinase.[10]
-
Plate Coating: Coat a 96-well microplate with a substrate for p38α, such as ATF-2, and incubate overnight at 4°C.
-
Washing and Blocking: Wash the plate with a suitable wash buffer (e.g., PBS with 0.05% Tween 20) and block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Kinase Reaction:
-
Add the test pyrido[2,3-b]pyrazine compound at various concentrations to the wells.
-
Add purified active p38α MAP kinase to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
-
-
Detection:
-
Wash the plate to remove the kinase and ATP.
-
Add a primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phospho-ATF-2).
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate and add an HRP-conjugated secondary antibody.
-
Incubate for 1 hour at room temperature.
-
Wash the plate and add a chromogenic substrate (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
-
Data Acquisition and Analysis: Read the absorbance at 450 nm using a microplate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Other Kinase Targets
The versatility of the pyrido[2,3-b]pyrazine scaffold extends to the inhibition of other kinases implicated in cancer and other diseases, including:
-
Phosphoinositide 3-kinases (PI3Ks): These are involved in cell growth, proliferation, and survival.[11]
-
BRAF: A serine/threonine kinase that is frequently mutated in melanoma.[11]
-
Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase involved in the development of certain cancers.[11]
-
Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases that play a role in tumor angiogenesis and proliferation.
While these have been identified as potential targets, further research is needed to fully characterize the activity and therapeutic potential of pyrido[2,3-b]pyrazine inhibitors against these kinases.
Antiviral Activity: Targeting Viral DNA Polymerase
Pyrido[2,3-b]pyrazine derivatives have shown promise as antiviral agents, particularly against human cytomegalovirus (HCMV), a member of the herpesvirus family.[6]
Human Cytomegalovirus (HCMV) DNA Polymerase
HCMV DNA polymerase is a crucial enzyme for viral replication, making it an attractive target for antiviral drug development.[5] A series of non-nucleoside inhibitors based on the pyrido[2,3-b]pyrazine core have been synthesized and evaluated for their ability to inhibit HCMV DNA polymerase.[6] One potent lead compound, 27 , exhibited an EC50 of 0.33 µM against HCMV with a favorable cytotoxicity profile.[3][6] These compounds have also demonstrated broad-spectrum activity against other herpesviruses, including herpes simplex virus (HSV-1, HSV-2) and Epstein-Barr virus (EBV).[6]
Table 3: Anti-HCMV Activity of a Lead Pyrido[2,3-b]pyrazine Compound
| Compound | Target Virus | EC50 (µM) | Reference |
| 27 | HCMV | 0.33 | [3][6] |
Experimental Protocol: HCMV Plaque Reduction Assay
This cell-based assay is used to determine the antiviral activity of compounds against HCMV.
-
Cell Seeding: Seed human foreskin fibroblast (HFF) cells in 24-well plates and grow to confluence.
-
Virus Infection: Infect the confluent cell monolayers with a known titer of HCMV (e.g., AD169 strain) for 1-2 hours.
-
Compound Treatment: Remove the viral inoculum and add fresh medium containing serial dilutions of the test pyrido[2,3-b]pyrazine compound.
-
Overlay and Incubation: After 2-4 hours, overlay the cells with a medium containing 0.5% agarose and the corresponding compound concentrations. Incubate the plates at 37°C in a CO2 incubator for 7-10 days until viral plaques are visible.
-
Plaque Visualization and Counting:
-
Fix the cells with 10% formalin.
-
Stain the cells with a crystal violet solution.
-
Wash the plates and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
Ion Channel Modulation: TRPV1 Antagonism for Pain Management
The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in the detection and transduction of noxious stimuli, such as heat and capsaicin.[1] Antagonists of TRPV1 are being investigated as potential analgesics for the treatment of various pain conditions.[1]
A pyrido[2,3-b]pyrazine derivative, compound 26 , was identified as an orally bioavailable TRPV1 antagonist.[1] This compound demonstrated efficacy in preclinical models of inflammatory pain, significantly attenuating carrageenan-induced thermal hyperalgesia and reducing complete Freund's adjuvant (CFA)-induced chronic inflammatory pain after oral administration.[1]
Experimental Protocol: Calcium Influx Assay for TRPV1 Antagonism
This cell-based assay measures the ability of a compound to inhibit TRPV1 activation by monitoring changes in intracellular calcium levels.
-
Cell Culture: Culture cells stably expressing the human TRPV1 receptor (e.g., HEK293-hTRPV1) in a suitable medium.
-
Cell Plating: Seed the cells into black-walled, clear-bottom 96- or 384-well plates.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
Compound Incubation: Incubate the cells with various concentrations of the test pyrido[2,3-b]pyrazine compound for a defined period.
-
Agonist Stimulation and Signal Detection:
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.
-
Add a TRPV1 agonist (e.g., capsaicin) to the wells to stimulate the channel.
-
Continuously record the fluorescence signal to measure the increase in intracellular calcium.
-
-
Data Analysis: Calculate the percentage of inhibition of the agonist-induced calcium influx for each compound concentration. Determine the IC50 value of the antagonist.
Workflow: TRPV1 Antagonist Screening
Caption: Workflow for a calcium influx assay to screen for TRPV1 antagonists.
Antibacterial Activity: Targeting DNA Gyrase
The emergence of antibiotic-resistant bacteria necessitates the discovery of novel antibacterial agents with new mechanisms of action. Pyrido[2,3-b]pyrazine derivatives have been investigated as potential antibacterial agents. Molecular docking studies have suggested that these compounds may exert their antibacterial effect by targeting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[12]
A series of new pyrido[2,3-b]pyrazine derivatives showed promising antibacterial activity against various strains, with a derivative bearing two thiocarbonyl groups exhibiting the best inhibitory effect against Staphylococcus aureus (MIC = 0.078 mg/ml) and Bacillus cereus (MIC = 0.078 mg/ml).
Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay
This biochemical assay determines the ability of a compound to inhibit the supercoiling activity of DNA gyrase.
-
Reaction Setup: In a microcentrifuge tube, combine the following components in a reaction buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, spermidine, and ATP):
-
Relaxed plasmid DNA (e.g., pBR322) as the substrate.
-
Test pyrido[2,3-b]pyrazine compound at various concentrations.
-
Purified E. coli DNA gyrase.
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).
-
Agarose Gel Electrophoresis:
-
Load the reaction products onto an agarose gel.
-
Run the gel to separate the supercoiled and relaxed forms of the plasmid DNA.
-
-
Visualization and Analysis:
-
Stain the gel with an intercalating dye (e.g., ethidium bromide).
-
Visualize the DNA bands under UV light.
-
The inhibition of supercoiling is observed as a decrease in the amount of the supercoiled DNA band and an increase in the relaxed DNA band with increasing compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the DNA gyrase supercoiling activity.
-
Other Potential Therapeutic Targets
The therapeutic potential of pyrido[2,3-b]pyrazines extends beyond the targets detailed above. Preliminary studies and screening efforts have suggested their activity against other enzymes and receptors, including:
-
Dipeptidyl Peptidase IV (DPP-IV): An enzyme involved in glucose metabolism, making its inhibitors potential treatments for type 2 diabetes.[11]
-
Urease: An enzyme that has been implicated in the pathogenesis of infections by Helicobacter pylori.[13]
Further research is warranted to validate these targets and to elucidate the therapeutic potential of pyrido[2,3-b]pyrazine derivatives in these areas.
Conclusion
The pyrido[2,3-b]pyrazine scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. Its amenability to chemical modification has allowed for the development of potent and selective inhibitors and modulators of a diverse range of biological targets, including kinases, viral enzymes, ion channels, and bacterial enzymes. The continued exploration of this chemical space is likely to yield new drug candidates with improved efficacy and safety profiles for the treatment of a wide array of diseases.
References
-
Bai, B., Kandadai, A. S., Hena, M., Belovodskiy, A., Shen, J., Houghton, M., & Nieman, J. A. (2024). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem. [Link]
-
Hodgetts, K. J., Blum, C. A., Caldwell, T., Bakthavatchalam, R., Zheng, X., Capitosti, S., ... & Chenard, B. L. (2010). Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. Bioorganic & medicinal chemistry letters, 20(15), 4443-4446. [Link]
-
Bai, B., Kandadai, A. S., Hena, M., Belovodskiy, A., Shen, J., Houghton, M., & Nieman, J. A. (2024). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem, e202400629. [Link]
-
Kandri Rodi, Y., El-Messaoudi, N., El-Gharbi, R., & El-Hallaoui, A. (2017). ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 16(1). [Link]
-
Gao, W. J., & Zheng, Z. H. (2020). Effects of TRPV1 Activation by Capsaicin and Endogenous N-Arachidonoyl Taurine on Synaptic Transmission in the Prefrontal Cortex. Frontiers in Cellular Neuroscience, 14, 27. [Link]
-
Patsnap. (2024). What are TRPV1 antagonists and how do they work?. Patsnap Synapse. [Link]
-
Deshmukh, S. P., et al. (2025). Novel pyrido[2,3- b][3]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]
-
Khan, I., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. New Journal of Chemistry, 47(42), 19833-19846. [Link]
-
Lee, C. C., et al. (2024). Discovery of Dual TRPA1 and TRPV1 Antagonists as Novel Therapeutic Agents for Pain. Molecules, 29(18), 4301. [Link]
-
Wikipedia. (n.d.). Discovery and development of TRPV1 antagonists. In Wikipedia. [Link]
-
Khan, I., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. [Link]
-
Bai, B., et al. (2025). Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. PubMed. [Link]
-
Pfaller, M. A., & Rhomberg, P. R. (2001). Detection of Herpes Simplex Virus DNA by Real-Time PCR. Journal of Clinical Microbiology, 39(7), 2655–2659. [Link]
-
Lore, G. J., & Weinberg, A. (2001). Inhibition of Human Cytomegalovirus DNA Polymerase by C-Terminal Peptides from the UL54 Subunit. Journal of Virology, 75(21), 10271–10279. [Link]
-
Hrisko, J., & Suh, G. A. (2023). Antimicrobial Susceptibility Testing. In StatPearls. StatPearls Publishing. [Link]
-
Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. [Link]
-
Kasimova, M. A., et al. (2015). Activity and Ca2+ regulate the mobility of TRPV1 channels in the plasma membrane of sensory neurons. eLife, 4, e07723. [Link]
-
Kandri Rodi, Y., et al. (2025). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate. [Link]
-
Nieman, J. A. (2023). New Inhibitors of Cytomegalovirus DNA Polymerase. ACS Medicinal Chemistry Letters, 14(10), 1461–1463. [Link]
-
U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. [Link]
-
Ju, H., et al. (2024). Dynamics of the Herpes simplex virus DNA polymerase holoenzyme during DNA synthesis and proof-reading revealed by Cryo-EM. Nucleic Acids Research, 52(10), 5529–5541. [Link]
-
Lau, L., et al. (2019). Comparison of intracellular calcium assays for TRPV1 receptors... ResearchGate. [Link]
-
Maxwell, A., & Lawson, D. M. (2003). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in molecular medicine, 83, 161–174. [Link]
-
Quest Diagnostics. (n.d.). Herpes Simplex Virus, Type 1 and 2 DNA, Qualitative, Real-Time PCR. [Link]
-
Lore, G. J., & Weinberg, A. (2001). Inhibition of Human Cytomegalovirus DNA Polymerase by C-Terminal Peptides from the UL54 Subunit. ResearchGate. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (2021). Clinical Breakpoint Tables. [Link]
-
Akopian, A. N. (2011). TRPV1: A Potential Drug Target for Treating Various Diseases. Pharmaceuticals, 4(4), 606–630. [Link]
-
ProFoldin. (n.d.). E. coli DNA Gyrase DNA Supercoiling Assay Kits. [Link]
-
Ann, J., et al. (2018). Induction of TRPV1 desensitization by a biased receptor agonist. Channels, 12(1), 164–176. [Link]
-
Parihar, A., & Sharma, M. (2020). QSAR rationales for the dipeptidyl peptidase-4 (DPP-4) inhibitors: The imidazolopyrimidine amides. GSC Biological and Pharmaceutical Sciences, 11(3), 130-144. [Link]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]
-
Gavva, N. R. (2009). Setbacks in the Clinical Development of TRPV1 Antagonists: What Next?. The Open Drug Discovery Journal, 1(1), 1-10. [Link]
-
Weiss, A. C., et al. (2018). Herpes Simplex Virus 1 DNA Polymerase RNase H Activity Acts in a 3′-to-5′ Direction and Is Dependent on the 3′-to-5′ Exonuclease Active Site. Journal of Virology, 92(6), e02081-17. [Link]
-
Eriksson, B., & Oberg, B. (1979). Cytomegalovirus DNA polymerase inhibition and kinetics. Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis, 562(2), 350-359. [Link]
-
Ekins, S., et al. (2006). Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, 50(10), 3416–3423. [Link]
-
Singh, S., et al. (2022). Design, synthesis and anti-diabetic activity of piperazine sulphonamide derivatives as dipeptidyl peptidase-4 inhibitors. Pharmacia, 69(4), 971-984. [Link]
-
Mohni, K. N., & Gilbert, D. M. (2008). The replicative DNA polymerase of herpes simplex virus 1 exhibits apurinic/apyrimidinic and 5′-deoxyribose phosphate lyase activities. Proceedings of the National Academy of Sciences, 105(33), 11773–11778. [Link]
-
ProFoldin. (n.d.). Human Cytomegalovirus (HCMV) DNA Polymerase Assay. [Link]
-
World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
Altıntop, M. D., et al. (2021). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. Molecules, 26(11), 3169. [Link]
-
Nongonierma, A. B., & FitzGerald, R. J. (2013). Inhibition of dipeptidyl peptidase IV (DPP-IV) by tryptophan containing dipeptides. Food & function, 4(12), 1836–1843. [Link]
Sources
- 1. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Inhibition of Human Cytomegalovirus DNA Polymerase by C-Terminal Peptides from the UL54 Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and development of TRPV1 antagonists - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. journals.asm.org [journals.asm.org]
- 10. tandfonline.com [tandfonline.com]
- 11. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for Pyrido[2,3-b]pyrazine Derivatives
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for the synthesis, characterization, and biological evaluation of pyrido[2,3-b]pyrazine derivatives. This class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antibacterial, and kinase inhibitory properties.[1][2] The protocols detailed herein are designed to be robust and reproducible, providing a solid foundation for further research and development in this promising area.
Section 1: Chemical Synthesis of Pyrido[2,3-b]pyrazine Derivatives
The pyrido[2,3-b]pyrazine core can be constructed through several synthetic strategies. Below are two distinct and well-established protocols for the synthesis of functionalized pyrido[2,3-b]pyrazine derivatives.
Synthesis of 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione
This protocol outlines a three-step synthesis starting from the commercially available 5-bromo-2,3-diaminopyridine. This method is advantageous for producing a key intermediate that can be further functionalized.[1]
Step 1: Synthesis of 7-bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-2,3-diaminopyridine (1.0 eq) in an appropriate solvent such as ethanol.
-
Reagent Addition: Add oxalic acid (1.1 eq) to the solution.
-
Reflux: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield 7-bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine.
Step 2: Oxidation to 7-bromopyrido[2,3-b]pyrazine
-
Reaction Setup: Suspend the product from Step 1 in a suitable solvent like acetic acid.
-
Oxidizing Agent: Add an oxidizing agent, for example, potassium permanganate (KMnO4), portion-wise at room temperature.
-
Reaction Time: Stir the mixture for 2-3 hours.
-
Work-up: Quench the reaction by adding a saturated solution of sodium bisulfite. The product is then extracted with an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
Step 3: Dione Formation
-
Reaction Setup: Dissolve the 7-bromopyrido[2,3-b]pyrazine in a mixture of acetic acid and water.
-
Oxidation: Add an oxidizing agent like selenium dioxide (SeO2) and reflux the mixture for 12-16 hours.
-
Work-up: Cool the reaction mixture and filter to remove any solid byproducts. The filtrate is then concentrated, and the residue is purified by column chromatography on silica gel to afford 7-bromo-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione.[1]
Multicomponent Synthesis of Substituted Pyrido[2,3-b]pyrazines
This protocol describes a one-pot multicomponent reaction, which is an efficient strategy for generating molecular diversity.[3]
-
Reaction Setup: In a round-bottom flask, combine indane-1,3-dione (1.0 eq), a substituted aromatic aldehyde (1.0 eq), and 2-aminopyrazine (1.0 eq) in ethanol.[3]
-
Catalyst: Add p-toluenesulfonic acid (p-TSA) (20 mol%) as a catalyst.[3]
-
Reaction Conditions: Reflux the mixture for 8-10 hours, monitoring the reaction progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product. Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure substituted pyrido[2,3-b]pyrazine derivative.[3]
Section 2: Structural Characterization
Accurate structural elucidation and purity assessment are critical for the synthesized compounds. The following techniques are standard for the characterization of pyrido[2,3-b]pyrazine derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the molecular structure of the synthesized compounds.
-
¹H NMR: Provides information about the number and types of protons and their connectivity. The chemical shifts, splitting patterns, and integration values are key parameters for structural assignment.
-
¹³C NMR: Reveals the number and types of carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning proton and carbon signals and for determining the connectivity of the entire molecule, especially for complex derivatives. The substitution pattern on the pyrazine ring can be elucidated using a combination of these NMR methods.[4]
Sample Preparation Protocol:
-
Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns.
-
High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecule, which allows for the determination of its elemental composition.
Sample Preparation Protocol:
-
Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
Data Presentation
The following table summarizes typical characterization data for a representative pyrido[2,3-b]pyrazine derivative.
| Compound | ¹H NMR (DMSO-d₆, δ ppm) | ¹³C NMR (DMSO-d₆, δ ppm) | MS (ESI) m/z |
| 7-(4'-Methoxyphenyl)-1,3,5-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione | 8.10 (d, J = 8.60 Hz, 2H), 7.40 (s, 1H), 7.10 (d, J = 8.60 Hz, 2H), 3.90 (s, 3H), 3.80 (s, 3H), 3.40 (s, 3H), 2.80 (s, 3H) | 162.30, 161.74, 153.48, 152.13, 140.77, 139.20, 136.58, 136.32, 129.80, 129.32, 128.20, 123.34, 100.10, 59.74, 32.28, 30.28, 26.35 | [M+H]⁺ 312.12 |
Data adapted from a study on pyrido[2,3-d]pyrimidine-1,4-dione derivatives.[5]
Section 3: Biological Evaluation
Pyrido[2,3-b]pyrazine derivatives have shown promise in several therapeutic areas. This section provides detailed protocols for key biological assays.
Anticancer Activity: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.[6][7]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., a human cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the pyrido[2,3-b]pyrazine derivatives in culture medium. Add 100 µL of the compound solutions to the respective wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.[8][9][10]
Protocol (Broth Microdilution Method):
-
Compound Preparation: Prepare a series of twofold dilutions of the pyrido[2,3-b]pyrazine derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).[9]
-
Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[9]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[11]
Kinase Inhibition Assay (ELISA-based)
Many pyrido[2,3-b]pyrazine derivatives function as kinase inhibitors. An ELISA-based assay can be used to quantify the inhibitory activity against a specific kinase (e.g., EGFR, FGFR).[12][13]
Protocol:
-
Plate Coating: Coat a 96-well plate with a substrate specific to the kinase of interest and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., BSA solution) for 1-2 hours at room temperature.
-
Kinase Reaction: Add the kinase, the pyrido[2,3-b]pyrazine inhibitor (at various concentrations), and ATP to the wells. Incubate for a specified time (e.g., 60 minutes) at 37°C to allow the phosphorylation reaction to occur.
-
Detection: Wash the plate and add a primary antibody that specifically recognizes the phosphorylated substrate. Incubate for 1-2 hours.
-
Secondary Antibody: Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.
-
Signal Development: Wash the plate and add a TMB substrate solution. Stop the reaction with a stop solution (e.g., H₂SO₄).
-
Absorbance Measurement: Measure the absorbance at 450 nm. The signal intensity is proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound and determine the IC₅₀ value.
Section 4: Mechanistic Insights and Visualization
Understanding the mechanism of action is crucial for drug development. Many pyrido[2,3-b]pyrazine derivatives target signaling pathways involved in cell growth and proliferation.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and evaluation of pyrido[2,3-b]pyrazine derivatives.
Caption: General experimental workflow.
EGFR Signaling Pathway and Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling pathways like the RAS-RAF-MAPK and PI3K-AKT pathways, promoting cell proliferation and survival.[14] Pyrido[2,3-b]pyrazine derivatives can inhibit EGFR, blocking these downstream signals.
Caption: EGFR signaling pathway inhibition.
References
-
El Yaqoubi, M., Yassara, S., Lahyaoui, M., Aouine, N., Gal, E., Pop, A., ... & Rodi, Y. K. (2025). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. Results in Chemistry, 18, 100363. [Link]
-
Rashid, M., Khalid, M., Ashraf, A., Saleem, T., Shafiq, I., Shakil, M. A., ... & Shafiq, Z. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances, 13(47), 33065-33082. [Link]
-
Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]
-
Kovács, D., Boros, K., Tímea, M., et al. (2025). Preparation of Pyrido[2,3-b]pyrazine Ring System via Regioselective Condensation Reaction. ResearchGate. Retrieved from [Link]
-
Rashid, M., Khalid, M., Ashraf, A., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Publishing. Retrieved from [Link]
-
Gong, P., Gout, E., Luo, Z., et al. (2024). Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. National Institutes of Health. Retrieved from [Link]
-
Li, D., & Xian, S. (2023). Current progress in cancer treatment by targeting FGFR signaling. PMC. Retrieved from [Link]
-
Sikine, M., Rodi, Y. K., Ouzidan, Y., et al. (2018). 7-Bromo-1,4-bis(prop-2-ynyl)pyrido[2,3-b]pyrazine-2,3(1H,4H)-dione. ResearchGate. Retrieved from [Link]
-
Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular systems biology, 1, 2005.0010. [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
- Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of antimicrobial Chemotherapy, 48(suppl_1), 5-16.
-
Rashid, M., Khalid, M., Ashraf, A., et al. (2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. Retrieved from [Link]
-
Dienstmann, R., & Tabernero, J. (2015). Molecular Pathways: Fibroblast Growth Factor Signaling: A New Therapeutic Opportunity in Cancer. AACR Journals. Retrieved from [Link]
-
Sairam, V., Sivaraman, G., G, P., et al. (2020). Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting... Retrieved from [Link]
-
BMG LABTECH. (2024). The minimum inhibitory concentration of antibiotics. Retrieved from [Link]
- Li, X., & Zhang, J. (2020). FGF/FGFR signaling pathway involved resistance in various cancer types. Frontiers in molecular biosciences, 7, 29.
-
Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]
-
Joove, T., & Schutkowski, M. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC. Retrieved from [Link]
-
Hjouji, M. Y., Mague, J. T., Rodi, Y. K., et al. (2017). 7-Bromo-1,4-dibutyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2,3-dione. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrido(2,3-b)pyrazine. PubChem. Retrieved from [Link]
-
MDPI. (n.d.). Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Cancer and Inflammation. Retrieved from [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. Retrieved from [Link]
-
Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
-
Merck Millipore. (n.d.). Protein Kinase Assay & Detection Kits. Retrieved from [Link]
- Al-Omary, F. A., Abou-zeid, L. A., Nagi, M. N., et al. (2013). Design and synthesis of new pyrido[2,3-d]pyrimidine-1,4-dione derivatives as anti-inflammatory agents. Der Pharma Chemica, 5(5), 138-149.
- Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127-152.
- Wu, G., & Yuan, Y. (2018). Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. Frontiers in cell and developmental biology, 6, 7.
-
Bolte, M., & Klačić, T. (2025). Structural characterisation of 2,3-disubstituted pyrazines: NMR and X-ray crystallography. ResearchGate. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. atcc.org [atcc.org]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 12. bmglabtech.com [bmglabtech.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. ClinPGx [clinpgx.org]
Application Note: 7-Bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine as a Putative Chemical Probe for Kinase Signaling Pathways
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document presents a hypothetical framework for the validation and application of 7-Bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine as a chemical probe. The proposed target class and experimental outcomes are based on the known activities of the broader pyrido[2,3-b]pyrazine chemical scaffold and serve as a guide for investigation.
Introduction: The Promise of the Pyrido[2,3-b]pyrazine Scaffold
The pyrido[2,3-b]pyrazine core is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including antiviral and anticancer properties.[1][2] Notably, compounds with this core have been investigated as inhibitors of critical signaling proteins, including human cytomegalovirus (HCMV) polymerase and Transforming Growth Factor-beta (TGF-β) receptor kinases.[2][3] This precedent suggests that novel derivatives of this scaffold may serve as valuable chemical probes to dissect complex biological pathways.
This application note focuses on This compound (hereafter referred to as PBP-7B), a compound with the potential to act as a selective modulator of protein kinase activity. Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases.[4] Potent and selective chemical probes are invaluable tools for validating new kinase targets and understanding their cellular functions.[5]
The strategic inclusion of a bromine atom in PBP-7B is of particular significance. Bromine can enhance binding affinity through halogen bonding and provides a versatile chemical handle for the synthesis of derivative probes for pull-down assays or imaging studies.[5][6]
This guide provides a comprehensive framework for researchers to:
-
Validate the biological activity of PBP-7B.
-
Confirm its engagement with intracellular targets.
-
Elucidate its mechanism of action in a cellular context.
-
Identify its specific protein targets.
Proposed Mechanism of Action and Key Characteristics
Based on the prevalence of heterocyclic scaffolds among ATP-competitive kinase inhibitors, we hypothesize that PBP-7B functions by binding to the ATP pocket of one or more protein kinases, thereby inhibiting their catalytic activity.[7][8]
Key Postulated Characteristics of PBP-7B as a Chemical Probe:
| Feature | Postulated Advantage | Rationale |
| Cell Permeability | Effective in live-cell assays | The heterocyclic structure is common in orally bioavailable drugs. |
| Target Engagement | Direct interaction with target protein(s) | The pyrido[2,3-b]pyrazine core has known biological targets. |
| Function Modulation | Measurable downstream biological effects | Inhibition of a kinase should lead to changes in substrate phosphorylation. |
| Chemical Tractability | Amenable to chemical modification | The bromine atom serves as a synthetic handle for creating affinity or fluorescent probes.[5][6] |
Experimental Validation Workflow
A rigorous, multi-step validation process is essential to characterize any new chemical probe. The following protocols are designed as a self-validating system, where each step provides evidence to support the next.
Figure 1: A multi-phase workflow for the validation of PBP-7B as a chemical probe.
Protocol 1: In Vitro Kinase Profiling
Objective: To determine the inhibitory activity (IC50) and selectivity of PBP-7B against a broad panel of recombinant human kinases.
Causality: This initial screen is critical to identify the most potent kinase targets of PBP-7B and to assess its selectivity. A probe with a well-defined and narrow target profile is more valuable for dissecting specific signaling pathways.
Methodology:
-
Compound Preparation: Prepare a 10 mM stock solution of PBP-7B in 100% DMSO. Create a serial dilution series (e.g., 100 µM to 1 nM) in an appropriate assay buffer.
-
Kinase Panel Selection: Utilize a commercial kinase profiling service or an in-house panel covering diverse families of the human kinome (e.g., >100 kinases).
-
Kinase Reaction Setup: In a 96- or 384-well plate, combine the following components for each kinase to be tested:
-
Kinase Buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[9]
-
Recombinant kinase (e.g., 5-10 nM final concentration).[10][11]
-
Specific peptide substrate for the kinase.
-
PBP-7B at various concentrations.
-
Control wells (DMSO vehicle only for 0% inhibition, and a known potent inhibitor for 100% inhibition).
-
-
Initiation of Reaction: Start the kinase reaction by adding a solution of MgCl2 and ATP (at the Km concentration for each specific kinase, typically 10-100 µM).[9][10]
-
Incubation: Incubate the reaction plate at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Termination and Detection: Stop the reaction by adding a solution containing EDTA. Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, HTRF®, or ELISA-based assays).
-
Data Analysis: Calculate the percent inhibition for each concentration of PBP-7B relative to the controls. Plot the data and fit to a dose-response curve to determine the IC50 value for each sensitive kinase.
Expected Outcome: A table summarizing the IC50 values of PBP-7B against the kinase panel, highlighting the most potent targets and the overall selectivity profile.
| Kinase Target | IC50 (nM) | Kinase Family |
| Hypothetical Kinase A | 25 | Tyrosine Kinase |
| Hypothetical Kinase B | 80 | Serine/Threonine Kinase |
| Kinase C | >10,000 | Tyrosine Kinase |
| Kinase D | >10,000 | Serine/Threonine Kinase |
| ... (and so on) | ... | ... |
Protocol 2: Cellular Thermal Shift Assay (CETSA®)
Objective: To verify that PBP-7B directly binds to its putative kinase target(s) inside intact cells.[12][13]
Causality: Target engagement is the cornerstone of a chemical probe's utility. CETSA is based on the principle that a protein's thermal stability increases upon ligand binding.[1][13] Observing a thermal shift of a target protein in the presence of PBP-7B provides strong evidence of direct physical interaction in a physiological context.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., one known to express the target kinase) to ~80% confluency. Treat the cells with PBP-7B at various concentrations (e.g., 0.1 µM to 50 µM) or with a vehicle control (DMSO) for 1-2 hours at 37°C.[14]
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 65°C) for 3 minutes in a PCR machine, followed by cooling to room temperature.[14]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing protease and phosphatase inhibitors.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the denatured, aggregated proteins.
-
Protein Analysis: Carefully collect the supernatant (soluble fraction). Analyze the amount of the target protein remaining in the soluble fraction by Western Blot (see Protocol 3 for details) or other quantitative protein detection methods like AlphaScreen®.[14]
-
Data Analysis: For each temperature, quantify the band intensity of the target protein. Plot the percentage of soluble protein against temperature for both vehicle- and PBP-7B-treated samples. A shift in the melting curve to the right indicates target stabilization and engagement.
Figure 2: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 3: Downstream Pathway Analysis by Western Blot
Objective: To determine if PBP-7B modulates the phosphorylation of a known downstream substrate of its target kinase in a cellular context.
Causality: A functional chemical probe should not only bind its target but also modulate its activity. By measuring the phosphorylation status of a downstream substrate, we can confirm that target engagement by PBP-7B leads to a functional consequence (i.e., inhibition of the kinase signaling pathway).
Methodology:
-
Cell Treatment and Lysis:
-
Seed cells and grow to 70-80% confluency.
-
Treat cells with a dose-range of PBP-7B (e.g., based on CETSA results) for a specified time (e.g., 1-4 hours). Include a vehicle (DMSO) control.
-
If the pathway is activated by a stimulus (e.g., a growth factor), add the stimulus for a short period (e.g., 15-30 minutes) before harvesting.
-
Wash cells with ice-cold PBS and lyse with a buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST to prevent non-specific antibody binding.[8]
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the downstream substrate (e.g., anti-phospho-Substrate-X).
-
Wash the membrane extensively with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again with TBST.
-
-
Detection and Reprobing:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
After imaging, strip the membrane and re-probe with an antibody against the total protein level of the substrate and/or the target kinase to ensure equal loading and to confirm that PBP-7B does not cause protein degradation.[15]
-
Expected Outcome: A dose-dependent decrease in the phosphorylation of the target kinase's substrate in cells treated with PBP-7B, with no change in the total protein levels.
Protocol 4: Target Identification by Affinity-Based Chemoproteomics
Objective: To identify the direct binding partners of PBP-7B from a complex cell lysate in an unbiased manner.
Causality: While the previous protocols validate a hypothesized target, this approach can identify novel or "off-target" interactions.[16] By immobilizing a derivative of PBP-7B, it can be used as "bait" to "pull down" its binding partners from a cell lysate for identification by mass spectrometry.[17]
Methodology:
-
Synthesis of Affinity Probe: Synthesize a derivative of PBP-7B by attaching a linker with a terminal reactive group (e.g., an alkyne or an amine) to the bromine atom. This linker will be used to immobilize the probe.[4]
-
Immobilization: Covalently attach the derivatized PBP-7B to a solid support, such as sepharose or agarose beads.[4]
-
Cell Lysis and Incubation:
-
Prepare a native cell lysate from a large quantity of cells using a mild lysis buffer to preserve protein complexes.
-
Incubate the cell lysate with the PBP-7B-conjugated beads for 2-4 hours at 4°C with gentle rotation.
-
In a parallel control experiment, incubate lysate with beads that have been blocked or conjugated with a structurally similar but inactive molecule.
-
For competition experiments, pre-incubate the lysate with an excess of free PBP-7B before adding the beads.
-
-
Washing: Wash the beads extensively with lysis buffer to remove non-specific protein binders.
-
Elution: Elute the bound proteins from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins on an SDS-PAGE gel and visualize with Coomassie or silver stain.
-
Excise the protein bands and subject them to in-gel digestion (e.g., with trypsin).
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS data against a protein database.
-
Expected Outcome: A list of proteins that specifically bind to the PBP-7B affinity probe. True targets should be enriched in the PBP-7B pull-down and absent or significantly reduced in the control and competition experiments.
Conclusion
This compound (PBP-7B) represents a promising starting point for the development of a novel chemical probe. Its pyrido[2,3-b]pyrazine core is a known pharmacophore for kinase inhibition, and the presence of a bromine atom allows for versatile chemical modifications. The systematic application of the protocols outlined in this note—from broad in vitro profiling to specific cellular target engagement and unbiased proteomic identification—provides a rigorous and self-validating pathway to characterize its utility. Successful validation would establish PBP-7B as a valuable tool for researchers investigating kinase-driven signaling pathways in health and disease.
References
-
Alqahtani, S. (2020). Cellular Thermal Shift Assay: A Novel Method for Drug Discovery. News-Medical.Net. Available at: [Link]
- He, Y., et al. (2022). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. In Plant Chemical Biology (pp. 131-140). Humana, New York, NY.
-
Adriaenssens, E. (2023). In vitro kinase assay. protocols.io. Available at: [Link]
-
Adriaenssens, E. (2023). In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1. protocols.io. Available at: [Link]
-
Bio-protocol. (2022). In vitro kinase assay. Bio-protocol. Available at: [Link]
- Chen, Y., & Fu, A. (2018). In vitro NLK Kinase Assay. Bio-protocol, 8(14), e2939.
-
Adriaenssens, E., et al. (2023). In vitro kinase assay. ResearchGate. Available at: [Link]
- Molina, D. M., et al. (2013).
- Eto, M., et al. (2018). Kinase Activity-Tagged Western Blotting Assay.
- Heroven, C., et al. (2018). Halogen–Aromatic π Interactions Modulate Inhibitor Residence Times.
- Brennan, P., & Rodriguez, S. V. (2020). Chemical Probes for Kinases. In Discovery and Utility of Chemical Probes in Target Discovery (pp. 182-213). The Royal Society of Chemistry.
- Jafari, R., et al. (2014). The cellular thermal shift assay for in situ target engagement determination.
- Lisurek, M., et al. (2023). Different chemical proteomic approaches to identify the targets of lapatinib. RSC Medicinal Chemistry, 14(4), 698-706.
- Wright, M. H., & Sieber, S. A. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products.
- Anveshana's International Journal of Research in Engineering and Applied Sciences. (2025).
-
Tethys Chemical. (2024). The Role of Bromine in Modern Pharmaceuticals. Available at: [Link]
- Sastry, G. M., et al. (2019). A machine learning-based chemoproteomic approach to identify drug targets and binding sites in complex proteomes. bioRxiv.
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Available at: [Link]
- Wang, H., et al. (2026). Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. Organic Letters.
- Zaldini Hernandes, M., et al. (2010). Halogen Atoms in the Modern Medicinal Chemistry: Hints for the Drug Design. Current Drug Targets, 11(3), 303-314.
- Lanyon, L. F., et al. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 627, 27-50.
-
Bio-Techne. (n.d.). Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Available at: [Link]
- Journal of Medical Science. (2024).
-
MDPI. (n.d.). Benzodioxin-Annulated Naphthalimides as Potent DNA Replication Stress Inducers with Dual p53-Dependent and Independent Antitumor Activity. Available at: [Link]
-
Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Available at: [Link]
-
BSEF. (n.d.). Pharmaceuticals. Available at: [Link]
-
SENS Research Foundation. (2020, November 25). Pull-Down Assay Protocol [Video]. YouTube. [Link]
Sources
- 1. Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells | Springer Nature Experiments [experiments.springernature.com]
- 2. CST | Cell Signaling Technology [cellsignal.com]
- 3. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Chemical probes and drug leads from advances in synthetic planning and methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. researchgate.net [researchgate.net]
- 10. In vitro kinase assay [protocols.io]
- 11. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]
- 12. news-medical.net [news-medical.net]
- 13. tandfonline.com [tandfonline.com]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
Application Note: Dosage and Administration of Pyrido[2,3-b]pyrazines in Animal Models
Abstract
Pyrido[2,3-b]pyrazines represent a privileged scaffold in medicinal chemistry, exhibiting potent bioactivity as kinase inhibitors (PI3K, EGFR, mTOR) and ion channel antagonists (TRPV1).[1] However, their planar, nitrogen-rich heteroaromatic structure often imparts poor aqueous solubility ("brick dust" character) and rapid metabolic clearance, creating significant hurdles for in vivo administration.[1] This application note provides a definitive guide to the formulation, dosage, and administration of pyrido[2,3-b]pyrazine derivatives in rodent models, synthesizing data from successful preclinical campaigns (e.g., TRPV1 antagonists, HCMV polymerase inhibitors).[1]
Chemical Nature & Formulation Strategy[1][2][3][4]
The core challenge in administering pyrido[2,3-b]pyrazines is achieving sufficient systemic exposure.[1] These molecules typically possess high melting points and high lipophilicity (LogP > 3), necessitating advanced formulation strategies beyond simple aqueous solutions.[1]
The "Brick Dust" Challenge
The planar stacking of the pyrido[2,3-b]pyrazine ring system leads to high crystal lattice energy.[1] Standard saline or phosphate-buffered saline (PBS) formulations often result in precipitation, leading to erratic absorption and false negatives in efficacy studies.[1]
Vehicle Selection Framework
For in vivo studies, the vehicle must balance solubility, stability, and tolerability.[1]
Table 1: Recommended Vehicles for Pyrido[2,3-b]pyrazines
| Administration Route | Vehicle Composition | Solubility Capacity | Notes |
| Oral (PO) | 0.5% Methylcellulose (MC) + 0.1% Tween 80 | High (Suspension) | Standard for long-term dosing.[1] Requires micronization.[1] |
| Oral (PO) | 10% PEG400 + 5% Solutol HS15 + 85% Water | Moderate (Solution) | Good for bioavailability (F%) studies.[1] |
| Intraperitoneal (IP) | 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline | High (Solution) | "Gold standard" for kinase inhibitors.[1] Inject slowly. |
| Intravenous (IV) | 10% DMSO + 20% Captisol® (SBE-β-CD) in Saline | Moderate (Solution) | Captisol prevents precipitation upon dilution in blood.[1] |
Formulation Decision Tree
Figure 1: Decision matrix for selecting the optimal vehicle based on physicochemical properties and study intent.[1]
Protocol: Oral Administration (PO)
This protocol is validated for Compound 26 , a pyrido[2,3-b]pyrazine TRPV1 antagonist used in pain models [1].[1][2]
Preparation of Suspension (Standard Method)
Objective: Create a homogenous suspension for dosing at 10–100 mg/kg.[1]
-
Micronization: Grind the solid compound using a mortar and pestle or a bead mill to reduce particle size to <10 µm.[1] Large crystals will severely limit bioavailability.[1]
-
Wetting: Add a small volume of Tween 80 (0.1% final v/v) directly to the powder to wet the hydrophobic surface.[1] Triturate until a paste forms.[1]
-
Dispersion: Gradually add 0.5% Methylcellulose (400 cP) solution while stirring continuously.
-
Sonication: Sonicate the suspension for 10–15 minutes in a water bath to break up aggregates.
-
Verification: Invert the vial. The suspension should remain homogenous for at least 5 minutes. If settling occurs immediately, increase viscosity (e.g., use 1.0% MC) or re-micronize.[1]
Dosing Procedure
-
Species: Rat (Sprague-Dawley or Wistar) or Mouse (C57BL/6).[1]
-
Fasting: Fast animals for 4–6 hours prior to dosing to reduce variability in absorption, unless the study mimics chronic clinical dosing.[1]
-
Volume:
-
Technique: Use a flexible PTFE feeding needle (gavage needle) to avoid esophageal trauma.[1]
Protocol: Parenteral Administration (IP/IV)[1]
For kinase inhibitors (e.g., EGFR, PI3K targets) or antiviral studies (HCMV), systemic exposure must be instantaneous and controlled.[1]
Co-solvent Formulation (IP Route)
Objective: Dissolve the compound for intraperitoneal injection.
-
Stock Solution: Dissolve the pyrido[2,3-b]pyrazine in 100% DMSO at 20x the final concentration.
-
Organic Phase: Add PEG300 (or PEG400) to the DMSO stock.[1] Mix by vortexing.
-
Aqueous Phase: Slowly add warm Saline (0.9% NaCl) or Water for Injection with constant vortexing.
-
Final Composition: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline.
Dosing Procedure
-
Route: Intraperitoneal (IP).[1]
-
Volume: Max 10 mL/kg (Mice), 5 mL/kg (Rats).[1]
-
Frequency: Typically QD (Once Daily) or BID (Twice Daily) depending on half-life.
Pharmacokinetics & Dosing Rationale
Successful efficacy studies depend on maintaining plasma concentrations above the IC50/EC50 of the target.[1]
Allometric Scaling & Dose Selection
Pyrido[2,3-b]pyrazines often exhibit moderate clearance.[1] To translate in vitro potency to in vivo dosage:
-
In Vitro Potency: If IC50 ≈ 100 nM (approx. 30 ng/mL for MW~300).[1]
-
Target Plasma Level: Aim for
. -
Typical Dose Range:
PK Sampling Workflow
To validate the model, a satellite PK group is required.[1]
Figure 2: Pharmacokinetic sampling schedule to determine Bioavailability (F%) and Half-life (t1/2).
Case Studies & Evidence
Case Study 1: TRPV1 Antagonist (Pain Model)[1]
-
Compound: Compound 26 (Substituted pyrido[2,3-b]pyrazine) [1].[1][2]
-
Model: Carrageenan-induced thermal hyperalgesia (Rat).[1][2]
-
Outcome: Significant attenuation of hyperalgesia.[1][2][3] The replacement of the 1,8-naphthyridine core with pyrido[2,3-b]pyrazine reduced reactive metabolite formation while maintaining oral bioavailability.[1][2]
-
Key Insight: The nitrogen at the 4-position of the pyrido-pyrazine core improves metabolic stability compared to quinoline analogs.[1]
Case Study 2: HCMV Polymerase Inhibitor (Infectious Disease)[1][4]
-
Compound: Compound 27 (2-imidazolinone substituted pyrido[2,3-b]pyrazine) [2].[1][5]
-
Model: HCMV antiviral assay (predictive of in vivo efficacy).
-
Safety: Reduced hERG inhibition compared to lipophilic analogs.[1][5]
-
Formulation Note: Introduction of polar groups on the imidazolinone ring improved aqueous solubility, allowing for higher concentration formulations (up to 40 µM in vitro, scalable for in vivo).[1]
References
-
Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites. Source: Bioorganic & Medicinal Chemistry Letters, 2010.[1] URL:[Link]
-
Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity. Source: ChemMedChem, 2024.[1] URL:[Link][1]
-
Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Source: Bioorganic & Medicinal Chemistry Letters, 2013.[1] URL:[Link][1][6]
Sources
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrido[2,3-b]pyrazines, discovery of TRPV1 antagonists with reduced potential for the formation of reactive metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PlumX [plu.mx]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of Pyrido[2,3-b]pyrazine Libraries for Kinase-Modulating Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrido[2,3-b]pyrazine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Notably, derivatives of this heterocycle have emerged as potent modulators of various protein kinases, making them attractive candidates for the development of novel therapeutics in oncology, immunology, and virology. High-throughput screening (HTS) is an indispensable tool for rapidly evaluating large chemical libraries and identifying promising lead compounds.[1] This application note provides a comprehensive guide to the high-throughput screening of pyrido[2,3-b]pyrazine libraries, with a focus on identifying kinase inhibitors. We will detail robust assay development strategies, present step-by-step protocols for HTS-compatible kinase assays, and outline a workflow for data analysis and hit validation, thereby providing a self-validating framework for successful screening campaigns.
Introduction: The Therapeutic Potential of Pyrido[2,3-b]pyrazines
Pyrido[2,3-b]pyrazines are heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological properties.[2] The core structure is amenable to a variety of chemical modifications, allowing for the creation of large and diverse compound libraries.[2][3][4][5] Published literature highlights their efficacy as inhibitors of several key kinase families, including PI3K, AKT (PKB), ALK, BRAF, and EGFR, which are frequently dysregulated in human diseases.[2][6] Furthermore, this scaffold has been explored for its potential as an antagonist for the TRPV1 receptor in pain management and as an antiviral agent, demonstrating its versatility.[4][7] Given the critical role of kinases in cellular signaling and the frequent mutations of these enzymes in cancer, the identification of novel, potent, and selective kinase inhibitors from pyrido[2,3-b]pyrazine libraries is a high-priority research area.[8][9][10][11]
Designing a Robust HTS Campaign for Pyrido[2,3-b]pyrazine Libraries
A successful HTS campaign is built on a foundation of careful planning and rigorous assay validation. The primary objective is to develop an assay that is sensitive, reproducible, and scalable for the screening of thousands to millions of compounds.[4]
Library Preparation and Management
The pyrido[2,3-b]pyrazine library should be synthesized with a focus on structural diversity to maximize the exploration of chemical space.[2][3][5][8] For HTS, compounds are typically dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions. These are then arrayed in microplates (e.g., 384- or 1536-well formats) for automated liquid handling.[12]
Choosing the Right Assay: Biochemical vs. Cell-Based
The initial choice between a biochemical and a cell-based assay is critical and depends on the specific research question.
-
Biochemical Assays: These assays utilize purified enzymes and substrates to directly measure the effect of a compound on the target kinase. They are generally more straightforward to develop and optimize for HTS.[13][14]
-
Cell-Based Assays: These assays measure the effect of a compound on a specific signaling pathway within a cellular context. They provide more physiologically relevant data but can be more complex to develop and interpret.
For primary screening of a pyrido[2,3-b]pyrazine library for kinase inhibitors, a biochemical assay is often the preferred starting point due to its robustness and lower cost. Hits from the primary screen can then be validated in secondary cell-based assays.
HTS-Compatible Kinase Assay Protocols
Several HTS-compatible assay formats are available for measuring kinase activity. The choice of assay will depend on the specific kinase, available reagents, and instrumentation. Here, we detail three widely used and robust assay technologies: ADP-Glo™, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and AlphaScreen®.
ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a universal, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[12][13][15]
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase reaction to generate a light signal proportional to the initial kinase activity.[12][13][15]
Protocol: PI3K Alpha HTS using ADP-Glo™
-
Compound Dispensing: Using an automated liquid handler, dispense 50 nL of each compound from the pyrido[2,3-b]pyrazine library into the wells of a 384-well assay plate.
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution containing PI3K alpha and its substrate in kinase assay buffer.
-
Add 5 µL of the 2X kinase/substrate solution to each well.
-
Prepare a 2X ATP solution.
-
Add 5 µL of the 2X ATP solution to each well to start the reaction.
-
Incubate the plate at room temperature for 1 hour.[16]
-
-
ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[16]
-
ADP to ATP Conversion and Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin. Incubate for 30 minutes at room temperature.[16]
-
Data Acquisition: Measure the luminescence signal using a plate reader.[16]
| Reagent/Step | Volume | Incubation Time | Temperature |
| Compound | 50 nL | - | RT |
| 2X Kinase/Substrate | 5 µL | - | RT |
| 2X ATP | 5 µL | 1 hour | RT |
| ADP-Glo™ Reagent | 10 µL | 40 minutes | RT |
| Kinase Detection Reagent | 20 µL | 30 minutes | RT |
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are a popular choice for HTS due to their high sensitivity, low background, and homogeneous format.[3][7][17]
Principle: This assay measures the phosphorylation of a substrate by a kinase. A europium or terbium chelate-labeled anti-phospho-substrate antibody (donor) and an acceptor fluorophore-labeled substrate are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and allowing for FRET to occur upon excitation of the donor.[3][7]
Protocol: Generic Tyrosine Kinase HTS using TR-FRET
-
Compound Dispensing: Dispense 50 nL of each library compound into the wells of a 384-well low-volume assay plate.
-
Kinase Reaction:
-
Add 5 µL of a 2X solution of the tyrosine kinase and a biotinylated peptide substrate.
-
Add 5 µL of a 2X ATP solution to initiate the reaction.
-
Incubate at room temperature for 1 hour.
-
-
Detection:
-
Add 10 µL of a detection mix containing a europium-labeled anti-phosphotyrosine antibody and a streptavidin-conjugated acceptor fluorophore.
-
Incubate at room temperature for 1 hour in the dark.[2]
-
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).[2] The ratio of these signals is used to determine the extent of substrate phosphorylation.
AlphaScreen® Kinase Assay
AlphaScreen® is a bead-based, no-wash assay technology that is highly sensitive and amenable to miniaturization.[18][19][20][21]
Principle: The assay utilizes donor and acceptor beads that are brought into proximity by a biological interaction (e.g., an antibody binding to a phosphorylated substrate). Laser excitation of the donor bead generates singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal.[20][21]
Protocol: Generic Serine/Threonine Kinase HTS using AlphaScreen®
-
Compound Dispensing: Dispense 50 nL of each library compound into the wells of a 384-well assay plate.
-
Kinase Reaction:
-
Add 5 µL of a 2X solution of the serine/threonine kinase and a biotinylated peptide substrate.
-
Add 5 µL of a 2X ATP solution to start the reaction.
-
Incubate at room temperature for 1 hour.
-
-
Detection:
-
Add 10 µL of a detection mix containing streptavidin-coated donor beads and anti-phospho-serine/threonine antibody-coated acceptor beads.
-
Incubate at room temperature for 1 hour in the dark.[19]
-
-
Data Acquisition: Read the plate on an AlphaScreen®-capable plate reader.
Data Analysis and Hit Validation Workflow
A systematic data analysis and hit validation workflow is crucial for identifying true positives and eliminating false positives.[4][22]
Primary Data Analysis and Quality Control
The primary output of the HTS is a measure of kinase activity for each compound. This data should be normalized to controls on each plate (e.g., DMSO for 0% inhibition and a known inhibitor for 100% inhibition). The Z'-factor is a statistical parameter used to assess the quality of the HTS assay. A Z'-factor between 0.5 and 1.0 indicates a robust and reliable assay.[23]
Hit Identification and Triage
"Hits" are typically defined as compounds that inhibit kinase activity beyond a certain threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the DMSO controls). The initial list of hits will likely contain false positives. A triage process is necessary to deprioritize compounds with undesirable properties, such as pan-assay interference compounds (PAINS).
Hit Confirmation and Potency Determination
Confirmed hits from the primary screen should be re-tested in the same assay to confirm their activity. Dose-response experiments are then performed to determine the half-maximal inhibitory concentration (IC50) of each confirmed hit.[6]
Orthogonal and Secondary Assays
To further validate the hits and eliminate technology-specific artifacts, it is essential to test them in an orthogonal assay that uses a different detection method.[22][24] For example, if the primary screen was performed using ADP-Glo™, a TR-FRET or AlphaScreen® assay could be used as an orthogonal assay.
Following biochemical validation, promising hits should be evaluated in cell-based assays to assess their activity in a more physiological context. This could involve measuring the inhibition of a specific signaling pathway or assessing the anti-proliferative effects on cancer cell lines.
Visualizing the HTS Workflow and a Target Signaling Pathway
HTS Workflow for Kinase Inhibitor Discovery
Caption: A generalized workflow for the high-throughput screening and validation of pyrido[2,3-b]pyrazine libraries to identify kinase inhibitors.
The PI3K/AKT/mTOR Signaling Pathway: A Key Target
The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[11][25] It is one of the most frequently activated pathways in human cancers, making it a prime target for therapeutic intervention.[8][9][10]
Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway, a common target for pyrido[2,3-b]pyrazine-based inhibitors.
Conclusion
The high-throughput screening of pyrido[2,3-b]pyrazine libraries offers a powerful approach for the discovery of novel kinase modulators with significant therapeutic potential. By employing robust and validated HTS assays, such as ADP-Glo™, TR-FRET, or AlphaScreen®, coupled with a rigorous data analysis and hit validation workflow, researchers can efficiently identify and prioritize promising lead compounds for further development. The protocols and strategies outlined in this application note provide a comprehensive framework to guide scientists in their quest for the next generation of kinase-targeted therapies.
References
-
ResearchGate. (n.d.). HTRF® Kinase Assay Protocol. Retrieved from [Link]
-
Aslanoglou, D., George, E. W., & Freyberg, Z. (2022). Homogeneous Time-resolved Förster Resonance Energy Transfer-based Assay for Detection of Insulin Secretion. Journal of Visualized Experiments. Retrieved from [Link]
-
Kupcho, K. R., et al. (2019). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC. Retrieved from [Link]
-
Stuckey, J. I., et al. (2016). A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins. National Institutes of Health. Retrieved from [Link]
-
BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [Link]
-
Laggner, C., et al. (2020). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. National Institutes of Health. Retrieved from [Link]
-
BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]
-
Janku, F., et al. (2018). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). PI3K/AKT/mTOR pathway. Retrieved from [Link]
-
Eglen, R. M., et al. (2008). The Use of AlphaScreen Technology in HTS: Current Status. PMC. Retrieved from [Link]
-
Evotec. (2024). How To Optimize Your Hit Identification Strategy. Retrieved from [Link]
-
Cambridge MedChem Consulting. (2017). Analysis of HTS data. Retrieved from [Link]
-
BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions. Retrieved from [Link]
-
Rodon, J., et al. (2013). Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. American Association for Cancer Research. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. Retrieved from [Link]
-
Feldman, R. I., et al. (2009). New inhibitors of the PI3-K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs). PubMed. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
PLOS One. (2013). High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes. PLOS One. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. NCBI. Retrieved from [Link]
-
Cancers. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?. MDPI. Retrieved from [Link]
-
ResearchGate. (2008). The use of AlphaScreen technology in HTS: Current status. ResearchGate. Retrieved from [Link]
-
East Port Praha. (n.d.). Technologies to Study Kinases. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. New inhibitors of the PI3K-Akt-mTOR pathway: insights into mTOR signaling from a new generation of Tor Kinase Domain Inhibitors (TORKinibs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 12. promega.com [promega.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 16. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Use of AlphaScreen Technology in HTS: Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 19. AlphaScreen-Based Assays: Ultra-High-Throughput Screening for Small-Molecule Inhibitors of Challenging Enzymes and Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]
- 23. High-Throughput Screening (HTS) and Hit Validation to Identify Small Molecule Inhibitors with Activity against NS3/4A proteases from Multiple Hepatitis C Virus Genotypes | PLOS One [journals.plos.org]
- 24. sygnaturediscovery.com [sygnaturediscovery.com]
- 25. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Purification of 7-Bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine
Welcome to the dedicated technical support guide for the purification of 7-Bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine. This resource is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating this key heterocyclic intermediate with high purity. We will move beyond simple protocols to address the underlying chemical principles, providing you with the expert insights needed to troubleshoot and optimize your purification strategy.
Section 1: Understanding the Purification Challenge
The primary difficulty in purifying the target compound stems from its nature as a heterocyclic amine. These structures are prone to specific interactions and side reactions that can complicate purification.
FAQ: What are the most probable byproducts I should expect during the synthesis of this compound?
The byproduct profile depends heavily on the specific synthetic route employed. However, based on common transformations for analogous structures, the following impurities are frequently observed:
-
Unreacted Starting Materials: Incomplete conversion is a common source of impurities.
-
Positional Isomers: Depending on the bromination strategy, bromine may add to other activated positions on the aromatic ring. While the methyl group offers some directing effect, the formation of isomers is a possibility that can be difficult to separate[1].
-
Over-brominated Species: The presence of di-bromo or even tri-bromo species can occur if the reaction conditions are too harsh or the stoichiometry of the brominating agent is not precisely controlled.
-
Degradation Products: The pyrido[2,3-b]pyrazine core can be sensitive to strongly acidic or basic conditions, potentially leading to ring-opened or other degradation byproducts.
-
Residual Catalysts and Reagents: If the synthesis involves steps like a Suzuki or Buchwald-Hartwig coupling, residual palladium catalysts can contaminate the product[2]. Similarly, if coupling reagents like DCC are used, the resulting dicyclohexylurea (DCU) byproduct must be removed[3].
Caption: Key components in a typical crude reaction mixture.
Section 2: Initial Work-up: The Power of pH-Controlled Extraction
A well-designed liquid-liquid extraction (LLE) is your first and most powerful tool to simplify the crude mixture before chromatography. By leveraging the basicity of the target amine, you can achieve a significant purification factor.
FAQ: What is the most effective initial work-up procedure to remove non-basic impurities?
A pH-swing extraction is the recommended approach. This involves converting the basic amine into its protonated, water-soluble salt to wash away neutral or acidic organic impurities, and then regenerating the free-base for extraction into an organic solvent.
Protocol 1: pH-Driven Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Acidic Wash (Protonation): Transfer the organic solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The target amine will protonate and move into the aqueous layer, leaving many non-basic organic impurities (like DCU) behind in the organic layer.
-
Rationale: This step exploits the basic nitrogen atoms in your molecule. By protonating them, you dramatically increase the compound's aqueous solubility, allowing for a clean separation from neutral or acidic organic byproducts.
-
-
Separation & Basification: Separate the aqueous layer containing the protonated product. In a clean flask, cool this aqueous layer in an ice bath and slowly add a base, such as 2M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, until the pH is >10. This will regenerate the neutral, organic-soluble free-base. You may observe the product precipitating or making the solution cloudy.
-
Back-Extraction: Extract the now basic aqueous solution multiple times with fresh EtOAc or DCM.[4]
-
Scientist's Note: Perform at least three extractions to ensure quantitative recovery of your product from the aqueous phase.
-
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude, but significantly cleaner, product.
Section 3: Mastering the Chromatography of Heterocyclic Amines
Flash column chromatography is often essential for achieving high purity, but heterocyclic amines like this one present a common and frustrating challenge: peak tailing.
FAQ: My compound is streaking badly on the silica gel column, giving poor separation and mixed fractions. What is happening and how do I fix it?
This is a classic problem caused by the interaction between the basic amine and the acidic surface of the silica gel.[5][6] The silica surface is covered in silanol groups (Si-OH), which are weakly acidic and can strongly adsorb your basic compound through an acid-base interaction. This leads to slow, uneven elution and significant peak tailing.
Caption: Decision workflow for amine purification by chromatography.
Solution 1: Modifying the Mobile Phase
The most direct solution is to neutralize the acidic silanols by adding a small amount of a competing base to your mobile phase.[5][6] This base will preferentially interact with the silica, allowing your compound to elute symmetrically.
Protocol 2: Column Chromatography on Silica Gel with an Amine Additive
-
Solvent System Selection: Using TLC, find a suitable solvent system (e.g., Hexanes/EtOAc or DCM/Methanol).
-
Additive Introduction: To the chosen eluent, add 0.5-2% of triethylamine (Et₃N) or a solution of ammonium hydroxide (NH₄OH).
-
Rationale: Triethylamine is a volatile organic base that effectively masks the silica's active sites. Ammonium hydroxide is also effective, particularly in more polar solvent systems like DCM/Methanol.
-
-
Column Packing and Equilibration: Pack the column with silica gel slurried in the amine-modified solvent system. It is critical to equilibrate the column by flushing with at least 3-5 column volumes of the eluent before loading your sample.
-
Sample Loading: Dissolve your crude product in a minimum amount of the mobile phase (or DCM) and load it onto the column.
-
Elution: Run the column with the amine-modified eluent, collecting fractions and monitoring by TLC.
| Parameter | Recommendation for this compound | Rationale |
| Stationary Phase | Standard Silica Gel (230-400 mesh) | Cost-effective and widely available. |
| Mobile Phase (Non-Polar) | Hexane:Ethyl Acetate (e.g., gradient from 100:0 to 50:50) | Good for separating moderately polar compounds. |
| Mobile Phase (Polar) | Dichloromethane:Methanol (e.g., gradient from 100:0 to 95:5) | Better for eluting more polar amines and impurities. |
| Additive | 1% Triethylamine (v/v) or 0.5% Ammonium Hydroxide (v/v) | Neutralizes acidic silanols, preventing peak tailing[5][6]. |
Solution 2: Using a Modified Stationary Phase
If adding a base to the mobile phase does not provide adequate separation from a critical impurity, switching to an amine-functionalized stationary phase is an excellent alternative.[6]
-
Mechanism: These columns have amine groups covalently bonded to the silica surface. This creates a permanently basic environment that eliminates the unwanted acid-base interactions without needing a mobile phase modifier. This often results in sharper peaks and improved resolution.
Section 4: Final Polishing via Recrystallization
For achieving the highest level of purity, particularly for drug development applications, a final recrystallization step is often necessary.
FAQ: How do I efficiently find a suitable solvent system for recrystallization?
A systematic solvent screening process is key. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Protocol 3: Systematic Solvent Screening for Recrystallization
-
Small-Scale Tests: Place a small amount of your purified material (approx. 10-20 mg) into several small test tubes.
-
Solvent Addition: To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. Good candidates will require a significant amount of solvent. Solvents that dissolve the compound immediately at room temperature are poor choices.
-
Heating: For solvents that did not dissolve the solid at room temperature, gently heat the mixture to the solvent's boiling point. If the solid dissolves, this is a promising candidate.
-
Cooling & Crystallization: Allow the hot, saturated solutions to cool slowly to room temperature, then in an ice bath. The formation of high-quality crystals indicates a good solvent system.
-
Binary Systems: If no single solvent is ideal, try a binary system. Dissolve the compound in a small amount of a "good" solvent (one it's very soluble in) at high temperature, then slowly add a "poor" solvent (one it's insoluble in) until the solution becomes turbid. Re-heat to clarify and then cool slowly.
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Isopropanol | 82 | Medium | Often a good starting point for nitrogen heterocycles. |
| Ethanol | 78 | Medium-High | Similar to isopropanol, slightly more polar. |
| Acetonitrile | 82 | High | Can be effective if impurities have different solubilities. |
| Ethyl Acetate | 77 | Medium | Good for less polar compounds; often used with hexanes. |
| Toluene | 111 | Low | Good for dissolving aromatic compounds when hot. |
| Water | 100 | Very High | Unlikely to work alone but can be an effective anti-solvent. |
References
-
Ashraf-Khorassani, M., Coleman Iii, W. M., Dube, M. F., & Taylor, L. T. (2019). Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids. Journal of Chromatographic Science, 57(9), 784–789. [Link]
-
Anis, I., Shah, S. A. A., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(19), 6285. [Link]
-
Posner, G. H., Afarinkia, K., & Dai, H. (n.d.). AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses, 70, 107. [Link]
-
National Center for Biotechnology Information (n.d.). 7-Bromo-1,2,3,4-tetrahydroisoquinoline. PubChem Compound Database. [Link]
-
Hilterhaus, L., & Liese, A. (2020). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Biotechnology Journal, 15(10), e2000064. [Link]
-
Sunway Pharm Ltd. (n.d.). 7-bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Knize, M. G., & Felton, J. S. (1992). Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. Journal of Chromatography, 624(1-2), 253–265. [Link]
-
Gáspár, A., et al. (2024). Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies. Molecules, 29(5), 1129. [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]
-
Hjouji, M. Y., et al. (2017). 7-Bromo-1,4-dibutyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine-2,3-dione. IUCrData, 2(8), x170984. [Link]
-
Chen, Y.-C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 638–650. [Link]
-
Lead Sciences. (n.d.). 7-Bromo-6-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. [Link]
-
Chen, Y.-C., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Journal of Food and Drug Analysis, 29(4), 638-650. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Bromopyrene Symphony: Synthesis and Characterisation of Isomeric Derivatives at Non-K Region and Nodal Positions for Diverse Functionalisation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
Validation & Comparative
A Comparative Guide to Validating the Biological Effects of 7-Bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine
For researchers, scientists, and drug development professionals, the exploration of novel chemical entities is the lifeblood of innovation. This guide provides a comprehensive framework for validating the biological effects of 7-Bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine , a heterocyclic compound with potential therapeutic applications. Drawing upon the established activities of the broader pyrido[2,3-b]pyrazine class of molecules, we will objectively compare its potential performance with relevant alternatives, supported by detailed experimental protocols. This document is designed to be a practical resource, blending technical accuracy with field-proven insights to empower your research endeavors.
Introduction: The Therapeutic Potential of the Pyrido[2,3-b]pyrazine Scaffold
The pyrido[2,3-b]pyrazine core is a privileged scaffold in medicinal chemistry, forming the foundation of molecules with a diverse range of biological activities.[1] Extensive research has demonstrated the potential of substituted pyrido[2,3-b]pyrazines in oncology and virology. Notably, derivatives have shown potent activity as inhibitors of key signaling proteins such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is often dysregulated in non-small cell lung cancer (NSCLC).[2][3] Furthermore, this scaffold has been successfully utilized to develop inhibitors of viral enzymes, including the human cytomegalovirus (HCMV) polymerase.[4][5]
Given this precedent, this compound (hereinafter referred to as Compound X) warrants rigorous investigation as a potential kinase inhibitor and antiviral agent. The presence of the bromo substituent at the 7-position is of particular interest, as halogenation can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often enhancing binding affinity to target proteins. This guide will outline a systematic approach to validating these potential biological effects, comparing Compound X to established drugs in each therapeutic area.
Part 1: Validating Anticancer Activity as a Kinase Inhibitor
Based on the prevalence of kinase inhibition among pyrido[2,3-b]pyrazine derivatives, a primary avenue of investigation for Compound X is its potential as a kinase inhibitor, particularly targeting EGFR. The following sections detail a proposed workflow for validating this activity.
Experimental Rationale
The validation process will begin with a direct biochemical assay to determine if Compound X can inhibit the enzymatic activity of a clinically relevant kinase. Positive results would then be followed by cell-based assays to assess its effect on cancer cell proliferation and the targeted signaling pathway. A logical workflow is depicted below:
Comparative Compounds
To provide a robust comparison, Compound X should be evaluated alongside established EGFR inhibitors:
-
Erlotinib: A first-generation EGFR inhibitor.
-
Osimertinib: A third-generation EGFR inhibitor effective against resistant mutations.[2]
Detailed Experimental Protocols
1. In Vitro EGFR Kinase Inhibition Assay
-
Objective: To determine the direct inhibitory effect of Compound X on EGFR kinase activity.
-
Methodology:
-
Utilize a commercially available time-resolved fluorescence resonance energy transfer (TR-FRET) assay kit.
-
Prepare a dilution series of Compound X, Erlotinib, and Osimertinib in DMSO.
-
In a 384-well plate, combine recombinant human EGFR kinase, a suitable peptide substrate, and ATP.
-
Add the test compounds to the wells and incubate at room temperature for the recommended time.
-
Add the detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and an allophycocyanin-labeled acceptor).
-
Measure the TR-FRET signal using a suitable plate reader.
-
Calculate the IC50 value for each compound by fitting the dose-response data to a four-parameter logistic equation.
-
2. Cell Proliferation (MTT) Assay
-
Objective: To assess the cytotoxic effect of Compound X on NSCLC cell lines.
-
Methodology:
-
Culture relevant NSCLC cell lines, such as A549 (wild-type EGFR) and NCI-H1975 (L858R/T790M mutant EGFR), in appropriate media.[2]
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a dilution series of Compound X, Erlotinib, and Osimertinib for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with DMSO or a suitable solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the GI50 (concentration for 50% growth inhibition) for each compound.
-
3. Western Blot Analysis of EGFR Signaling Pathway
-
Objective: To confirm that Compound X inhibits EGFR phosphorylation and downstream signaling in cancer cells.
-
Methodology:
-
Culture NCI-H1975 cells and treat with varying concentrations of Compound X, Erlotinib, and Osimertinib for a specified time (e.g., 2-4 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-EGFR, total EGFR, phospho-Akt, total Akt, phospho-ERK, and total ERK.
-
Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Presentation
| Compound | EGFR Kinase IC50 (nM) | A549 GI50 (µM) | NCI-H1975 GI50 (µM) |
| Compound X | Experimental Data | Experimental Data | Experimental Data |
| Erlotinib | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
| Osimertinib | Literature/Experimental Data | Literature/Experimental Data | Literature/Experimental Data |
Part 2: Validating Antiviral Activity
The pyrido[2,3-b]pyrazine scaffold has also shown promise in the development of antiviral agents, particularly against herpesviruses.[4][5] Therefore, a parallel investigation into the anti-HCMV activity of Compound X is warranted.
Proposed Signaling Pathway
The primary target for many anti-HCMV drugs is the viral DNA polymerase, which is essential for viral replication. The proposed mechanism of action for Compound X as an antiviral agent is the inhibition of this enzyme.
Sources
- 1. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Clinical Showdown: Pyrido[2,3-b]pyrazines versus Standard-of-Care Kinase Inhibitors
For Immediate Release to the Scientific Community
In the relentless pursuit of more effective and safer therapeutic agents, the biopharmaceutical landscape is in a constant state of evolution. This guide presents a comprehensive benchmarking analysis of a promising class of heterocyclic compounds, the pyrido[2,3-b]pyrazines, against established, FDA-approved therapeutic agents. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and advancement of novel therapeutics.
Pyrido[2,3-b]pyrazines have emerged as a versatile scaffold, demonstrating a wide spectrum of biological activities, including potent anticancer properties.[1] Their mechanism of action often involves the inhibition of key signaling pathways implicated in tumorigenesis and tumor progression. This guide will delve into a direct comparison of their performance against current standard-of-care kinase inhibitors, providing a clear, data-driven perspective on their potential as next-generation therapeutics.
Preamble: The Rationale for Benchmarking
The discovery of a novel bioactive compound is merely the initial step in a long and arduous journey toward clinical application. Rigorous and objective benchmarking against existing therapies is a critical milestone in this process. It allows for an evidence-based assessment of a new drug candidate's potential advantages, be it in terms of enhanced efficacy, improved safety profile, or the ability to overcome existing mechanisms of drug resistance. This comparative analysis is fundamental to making informed decisions regarding the allocation of resources for further preclinical and clinical development.
This guide will focus on the anticancer potential of pyrido[2,3-b]pyrazines, specifically their activity as kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have become a cornerstone of modern oncology. We will benchmark a representative pyrido[2,3-b]pyrazine compound against an approved kinase inhibitor in the context of non-small cell lung cancer (NSCLC), a leading cause of cancer-related mortality worldwide.
The Contenders: A Pyrido[2,3-b]pyrazine Challenger and an Established EGFR Inhibitor
Our comparative analysis centers on a promising pyrido[2,3-b]pyrazine derivative, designated as Compound 7n , which has demonstrated significant activity against NSCLC cell lines.[2] We will benchmark its performance against Erlotinib , a well-established, FDA-approved epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of NSCLC.
Mechanism of Action: Targeting the EGFR Signaling Pathway
The epidermal growth factor receptor (EGFR) is a transmembrane protein that, upon activation by its ligands, initiates a cascade of intracellular signaling events that promote cell growth, proliferation, and survival. In many cancers, including a subset of NSCLC, EGFR is overexpressed or harbors activating mutations, leading to uncontrolled cell growth.
Both pyrido[2,3-b]pyrazines, exemplified by Compound 7n, and Erlotinib are designed to inhibit the tyrosine kinase activity of EGFR. By binding to the ATP-binding site of the EGFR kinase domain, they prevent the phosphorylation of downstream signaling molecules, thereby blocking the pro-growth signals and inducing apoptosis in cancer cells.
Caption: Workflow for determining IC50 using the MTT assay.
Materials:
-
Adherent cancer cell line (e.g., PC9, PC9-ER)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom sterile microplates
-
Pyrido[2,3-b]pyrazine compound stock solution (in DMSO)
-
Known therapeutic agent stock solution (e.g., Erlotinib in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization buffer (e.g., DMSO or 0.01 N HCl in 10% SDS solution)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrido[2,3-b]pyrazine and the known therapeutic agent in complete medium. A typical concentration range would be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions to the respective wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan Crystals:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of the solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis and IC50 Calculation:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the drug that causes 50% inhibition of cell growth.
-
Discussion and Future Perspectives
The preliminary data presented in this guide strongly suggests that pyrido[2,3-b]pyrazines represent a promising class of compounds for the development of novel anticancer agents. The ability of Compound 7n to overcome erlotinib resistance in an in vitro model is particularly noteworthy and warrants further investigation.
Future studies should focus on several key areas:
-
Enzymatic Assays: To confirm direct inhibition of EGFR kinase activity, in vitro enzymatic assays should be performed to determine the IC50 values of pyrido[2,3-b]pyrazine derivatives against both wild-type and mutant forms of EGFR.
-
Broad Kinase Profiling: To assess the selectivity of these compounds, they should be screened against a panel of other kinases to identify potential off-target effects.
-
In Vivo Efficacy: Promising candidates should be evaluated in preclinical in vivo models of NSCLC, including those that harbor erlotinib-resistant mutations.
-
Structure-Activity Relationship (SAR) Studies: Further chemical modifications of the pyrido[2,3-b]pyrazine scaffold should be explored to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
This comparative guide provides a foundational analysis of the therapeutic potential of pyrido[2,3-b]pyrazines in the context of NSCLC. The presented data, while preliminary, highlights the promise of this chemical scaffold, particularly in addressing the critical challenge of acquired drug resistance. The detailed experimental protocols provided herein are intended to facilitate further research and encourage the scientific community to explore the full therapeutic potential of this exciting class of compounds.
References
-
Kékesi, L., Sipos, A., Németh, G., Pató, J., Breza, N., Baska, F., Orfi, L., & Kéri, G. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(23), 6152–6155. [Link] [2]2. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). RSC Advances, 13(48), 33831–33845. [Link]
Sources
Navigating the Kinome: A Comparative Selectivity Analysis of 7-Bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine and Related Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the selective inhibition of protein kinases remains a cornerstone of targeted therapy, particularly in oncology. The pyrido[2,3-b]pyrazine scaffold has emerged as a privileged structure, serving as the foundation for a multitude of potent kinase inhibitors. This guide provides a comprehensive analysis of the hypothetical selectivity profile of 7-Bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine , a key intermediate in the synthesis of such inhibitors. Due to the absence of publicly available, specific biological data for this exact compound, this guide will leverage data from structurally related pyrido[2,3-b]pyrazine derivatives to project a likely kinase inhibition profile and to illustrate the critical importance of selectivity analysis in drug development.
We will delve into a comparative analysis with established pyrido[2,3-b]pyrazine-based inhibitors targeting key kinases such as EGFR, PI3K, ALK, and FGFR. This guide will provide not only a comparative overview of their biological activities but also detailed, field-proven experimental protocols for assessing kinase inhibitor selectivity, empowering researchers to conduct their own robust evaluations.
The Pyrido[2,3-b]pyrazine Scaffold: A Versatile Platform for Kinase Inhibition
The pyrido[2,3-b]pyrazine core is a heterocyclic ring system that has been extensively utilized in medicinal chemistry. Its rigid structure and the strategic placement of nitrogen atoms allow for diverse substitutions, enabling the fine-tuning of potency and selectivity against various kinase targets. The subject of this guide, this compound, represents a foundational structure from which highly specific inhibitors can be synthesized. The bromo substituent at the 7-position provides a convenient handle for further chemical modifications, such as cross-coupling reactions, to introduce moieties that can interact with specific residues within the kinase ATP-binding pocket.
A Comparative Look at Selectivity: Pyrido[2,3-b]pyrazine Derivatives in Action
To understand the potential selectivity profile of our topic compound, we will examine the performance of several published pyrido[2,3-b]pyrazine derivatives against their respective primary targets and off-targets.
Epidermal Growth Factor Receptor (EGFR) Inhibitors
The EGFR signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers. A novel class of pyrido[2,3-b][1][2]oxazine-based inhibitors has demonstrated potent and selective activity against EGFR mutants.[1][3]
| Compound/Drug | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | Key Off-Targets | Notes |
| Compound 7f | EGFR (HCC827 - exon 19 del) | 90 | Not extensively profiled, but shows high selectivity for cancer cells over normal cells. | Demonstrates potent activity against both erlotinib-sensitive and resistant cell lines.[4] |
| EGFR (NCI-H1975 - L858R/T790M) | 890 | |||
| EGFR (A549 - wild-type) | 1100 | |||
| Osimertinib | EGFR (L858R/T790M) | 88 | Various other kinases at higher concentrations. | Clinically approved third-generation EGFR inhibitor. |
Structure of a Representative Pyrido[2,3-b]pyrazine-based EGFR Inhibitor (Compound 7f derivative)
KINOMEscan™ workflow for selectivity profiling.
Step-by-Step Methodology:
-
Compound Preparation: The test compound is dissolved in DMSO to a stock concentration of 100 mM and then diluted to the desired screening concentration (typically 1 µM or 10 µM).
-
Assay Plate Preparation: Kinases from a diverse panel are individually expressed as DNA-tagged proteins.
-
Competition Assay: The test compound, a specific DNA-tagged kinase, and an immobilized, active-site directed ligand are combined in the wells of a microtiter plate. The test compound competes with the immobilized ligand for binding to the kinase's active site.
-
Washing: Unbound components are washed away, leaving only the kinase that is bound to the immobilized ligand.
-
Elution and Quantification: The amount of kinase bound to the solid support is quantified using qPCR with primers specific to the DNA tag of each kinase.
-
Data Analysis: The amount of bound kinase in the presence of the test compound is compared to a DMSO control. The results are typically expressed as a percentage of control, where a lower value indicates stronger binding of the test compound.
Cellular Target Engagement: Cellular Thermal Shift Assay (CETSA)
Rationale: While in vitro assays like KINOMEscan™ are powerful, it is crucial to confirm that a compound engages its target within the complex environment of a living cell. CETSA is a biophysical method that assesses the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the target protein, leading to a higher melting temperature.
Experimental Workflow:
Cellular Thermal Shift Assay (CETSA) workflow.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture the cells of interest to approximately 80% confluency. Treat the cells with the test compound at various concentrations or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours).
-
Harvesting and Aliquoting: Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors). Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge: Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by SDS-PAGE and Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Functional Cellular Assay: Cell Proliferation (MTT) Assay
Rationale: Ultimately, the desired effect of a kinase inhibitor in an oncology setting is to inhibit the proliferation of cancer cells. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO) and a positive control (a known inhibitor of the target pathway).
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%).
Signaling Pathway Context
To fully appreciate the impact of a selective kinase inhibitor, it is essential to understand the signaling pathway in which its target operates.
EGFR Signaling Pathway:
Simplified EGFR signaling pathway.
PI3K/AKT Signaling Pathway:
Simplified PI3K/AKT signaling pathway.
Conclusion
While the specific selectivity profile of This compound remains to be experimentally determined, its structural similarity to a range of potent and selective kinase inhibitors suggests its high potential as a valuable scaffold in drug discovery. This guide has provided a framework for understanding and evaluating the selectivity of such compounds. By employing a multi-faceted approach that combines broad kinome screening, cellular target engagement verification, and functional cellular assays, researchers can confidently characterize the selectivity of novel kinase inhibitors. A thorough understanding of a compound's selectivity profile is not merely an academic exercise; it is a critical step in the development of safer and more effective targeted therapies. The provided protocols and conceptual frameworks are intended to empower researchers in their quest to design the next generation of precision medicines.
References
-
Deshmukh, S. P., et al. (2024). Novel pyrido[2,3-b]o[1][2]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]
-
PubMed. (2024). Novel pyrido[2,3-b]o[1][2]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. PubMed. [Link]
-
Ujváry, I., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters. [Link]
Sources
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Navigating the Labyrinth of Pyrido[2,3-b]pyrazine Experiments: A Guide to Reproducibility
The pyrido[2,3-b]pyrazine scaffold is a cornerstone in medicinal chemistry, with derivatives showing immense promise across a spectrum of therapeutic areas, including oncology, virology, and bacteriology. However, the path from synthesis to validated biological activity is often fraught with challenges in reproducibility. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of common experimental methodologies for pyrido[2,3-b]pyrazine compounds. By dissecting the nuances of synthesis and biological evaluation, we aim to equip you with the insights necessary to design robust and reproducible experiments.
The Synthetic Crossroads: Comparing Routes to the Pyrido[2,3-b]pyrazine Core
The reproducibility of biological data is fundamentally dependent on the purity and structural integrity of the synthesized compounds. The choice of synthetic route can significantly impact both yield and purity, thereby influencing the consistency of experimental outcomes. Here, we compare two prevalent methods for the synthesis of the pyrido[2,3-b]pyrazine core.
Method 1: Multicomponent Synthesis
Multicomponent reactions (MCRs) offer an efficient approach to complex molecules in a single step, often leading to high yields and atom economy. A common MCR for pyrido[2,3-b]pyrazines involves the condensation of an o-phenylenediamine derivative, a dicarbonyl compound, and an amino-pyridine derivative.[1][2]
Advantages:
-
Efficiency: Rapid construction of the core structure in a single pot.[2]
-
High Yields: Often reported with good to excellent yields (82-89%).[2]
-
Diversity: Amenable to the creation of diverse libraries by varying the starting materials.
Challenges to Reproducibility:
-
Reaction Conditions: The outcome can be highly sensitive to catalyst choice (e.g., p-TSA), solvent polarity (e.g., ethanol, DCM, THF), and temperature.[2] Variations in these parameters can lead to different product profiles and yields.
-
Purification: The complex reaction mixture may necessitate extensive purification to isolate the desired product from byproducts and unreacted starting materials. The choice of recrystallization solvent is critical for obtaining high purity.[2]
Method 2: Phase-Transfer Catalysis
Phase-transfer catalysis (PTC) provides a powerful tool for reacting reagents in immiscible phases, often leading to milder reaction conditions and improved yields. For pyrido[2,3-b]pyrazines, PTC has been successfully employed for the N-alkylation of dihydropyrido[2,3-b]pyrazine-2,3-dione precursors.[1]
Advantages:
-
Mild Conditions: Avoids harsh reagents and high temperatures, which can improve the stability of sensitive functional groups.[1]
-
Selectivity: Can offer improved regioselectivity in alkylation reactions.
-
Simplified Workup: Often results in a cleaner reaction profile, simplifying purification.
Challenges to Reproducibility:
-
Catalyst Choice: The efficiency of the reaction is highly dependent on the phase-transfer catalyst (e.g., TBAB) and the base used (e.g., K₂CO₃).[1]
-
Solvent System: The choice of the two-phase solvent system is crucial for efficient mass transfer and reaction rate.
-
Stirring Rate: Inadequate mixing can lead to inconsistent reaction times and yields.
Comparative Summary of Synthetic Methods
| Feature | Multicomponent Synthesis | Phase-Transfer Catalysis |
| Typical Yields | 82-89%[2] | Generally good, though specific percentages vary with substrate[1] |
| Key Reagents | o-phenylenediamine, dicarbonyl, aminopyridine, acid catalyst[1][2] | Dihydropyrido[2,3-b]pyrazine precursor, alkyl halide, phase-transfer catalyst, base[1] |
| Common Solvents | Ethanol, DCM, THF, CH₃CN, DMF[2] | Biphasic systems (e.g., Dichloromethane/Water)[1] |
| Reaction Time | Typically several hours (e.g., 9 hours)[2] | Variable, dependent on substrate and catalyst efficiency |
| Reproducibility Factors | Catalyst loading, solvent purity, precise temperature control[2] | Catalyst selection, efficient stirring, choice of base and solvent system[1] |
Experimental Protocol: A Reproducible Multicomponent Synthesis of a Pyrido[2,3-b]pyrazine Derivative
This protocol is a synthesized example based on methodologies reported in the literature to provide a robust starting point for researchers.[2]
-
Reagent Preparation: In a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1,3-indanedione (0.684 mmol), a substituted aromatic aldehyde (0.684 mmol), and 2-aminopyrazine (0.684 mmol).
-
Solvent and Catalyst Addition: Add 10 mL of absolute ethanol, followed by p-toluenesulfonic acid (p-TSA) (20 mol%). Causality: Ethanol serves as a polar protic solvent that facilitates the dissolution of the reactants and the catalytic action of p-TSA. The acid catalyst is crucial for activating the carbonyl group of the aldehyde for nucleophilic attack.
-
Reaction: Reflux the reaction mixture for approximately 8-9 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 70:30 petroleum ether:ethyl acetate mobile phase. Trustworthiness: Consistent monitoring by TLC ensures the reaction is driven to completion and helps in identifying the optimal reaction time, a critical parameter for reproducibility.
-
Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product will typically precipitate as a solid.
-
Purification: Filter the solid precipitate and wash sequentially with cold water and cold ethanol to remove unreacted starting materials and soluble impurities.
-
Recrystallization: Recrystallize the crude product from ethyl acetate to obtain the pure pyrido[2,3-b]pyrazine derivative. Self-Validation: The melting point and spectroscopic data (NMR, MS) of the recrystallized product should be compared with literature values to confirm identity and purity.
Caption: Workflow for a standardized MIC assay.
Conclusion and Future Directions
The reproducibility of experiments with pyrido[2,3-b]pyrazine compounds hinges on a meticulous approach to both their synthesis and biological evaluation. By understanding the critical parameters that can influence the outcomes of these experiments, researchers can design more robust studies that generate reliable and comparable data. This guide has highlighted key considerations for two common synthetic routes and provided standardized protocols for essential biological assays. As the field continues to evolve, the adoption of standardized reporting practices for experimental details will be crucial for enhancing the reproducibility and translational potential of this important class of molecules.
References
-
Kékesi, L., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(22), 6152-6155. [Link]
-
(2025). Synthesis of new pyrido[2,3-b]pyrazine derivatives: Crystal structures, spectroscopic characterizations, molecular docking studies, DFT calculations, and antibacterial activity. ResearchGate. [Link]
- (2025). Difunctional pyrido[2,3-b]pyrazine derivatives: Biological activity and preliminary mechanism. Source not available.
-
(2025). Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem. [Link]
-
Kékesi, L., et al. (2013). Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. Bioorganic & Medicinal Chemistry Letters, 23(22), 6152-6155. [Link]
-
(2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. [Link]
- (2017). ANTIBACTERIAL ACTIVITY OF NEW PYRIDO[2,3-b]PYRAZINE DERIVATIVES. Journal Marocain de Chimie Hétérocyclique.
-
(2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. [Link]
-
(2023). Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. RSC Advances. [Link]
-
(2025). Discovery of Novel Pyrido[2,3-b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. ChemMedChem. [Link]
Sources
Illuminating the Molecular Blueprint: A Comparative Guide to Confirming the Mechanism of Action of 7-Bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is paved with rigorous mechanistic studies. This guide provides an in-depth, experience-driven framework for confirming the mechanism of action (MoA) of the novel compound 7-Bromo-1,2,3,4-tetrahydro-6-methylpyrido[2,3-b]pyrazine . While limited information exists for this specific molecule[1][2][3], its core pyrido[2,3-b]pyrazine structure is a well-established scaffold in medicinal chemistry, frequently associated with kinase inhibition[4]. This guide, therefore, hypothesizes a kinase inhibitory MoA and presents a comprehensive, multi-pronged experimental cascade to rigorously test this hypothesis, compare its performance, and build a robust, data-driven narrative of its biological function.
Introduction: The Pyrido[2,3-b]pyrazine Scaffold - A Privileged Structure in Kinase Inhibition
The pyrido[2,3-b]pyrazine core is a heterocyclic aromatic system whose derivatives have demonstrated a wide array of biological activities. The strategic placement of nitrogen atoms allows for crucial hydrogen bonding interactions within the ATP-binding pocket of protein kinases, making this scaffold a fertile ground for the development of targeted inhibitors. Our subject molecule, this compound, combines this promising core with specific substitutions that modulate its physicochemical properties. The critical first step is to move from structural hypothesis to empirical evidence. This guide outlines the logical and experimental flow to achieve that.
Part 1: Initial Target Identification via Broad Kinome Profiling
The human kinome consists of over 500 protein kinases. A broad, unbiased initial screen is the most efficient method to identify the primary kinase target(s) of a novel compound. This initial step is crucial for focusing subsequent, more detailed mechanistic studies.
Experimental Rationale:
A kinome-wide activity screen provides a panoramic view of the compound's selectivity. By testing the compound at a single, relatively high concentration (e.g., 1-10 µM) against a large panel of kinases, we can rapidly identify which kinases are most potently inhibited. This approach de-risks the project early by revealing potential for polypharmacology or identifying highly selective agents[5].
Workflow for Kinome Profiling:
Caption: Workflow for initial kinase target identification.
Detailed Protocol: In Vitro Radiometric Kinase Assay (HotSpot™ Platform)
This protocol is a standard method for measuring direct kinase activity and its inhibition.
-
Reaction Setup: In a 96-well plate, combine the recombinant kinase, the appropriate peptide substrate, and the test compound (dissolved in DMSO, final concentration typically ≤1%).
-
Initiation: Start the kinase reaction by adding a mixture of MgCl2 and [γ-³³P]-ATP[5]. The ATP concentration can be set at the apparent Km for each kinase to maximize potency detection or at a physiological concentration (1 mM) to better mimic the cellular environment[6].
-
Incubation: Allow the reaction to proceed at room temperature for a specified time (e.g., 60-120 minutes).
-
Termination: Stop the reaction by adding a solution that simultaneously precipitates the substrate and allows unincorporated ATP to be washed away.
-
Detection: Measure the amount of ³³P incorporated into the substrate using a scintillation counter.
-
Analysis: Calculate the percent inhibition for each kinase relative to a DMSO vehicle control.
Data Presentation and Interpretation:
The results should be summarized in a table, highlighting the kinases that show significant inhibition.
| Kinase Target | Family | % Inhibition @ 1 µM |
| Kinase A | TK | 95% |
| Kinase B | STK | 88% |
| Kinase C | CMGC | 45% |
| Kinase D | AGC | 15% |
| ... (300+ others) | ... | <10% |
| Table 1: Hypothetical results from a primary kinome screen for this compound. |
From this initial screen, Kinase A and Kinase B are identified as primary hits for further validation.
Part 2: Quantitative Biochemical Characterization and MoA Determination
Once primary hits are identified, the next step is to quantify their potency and understand how the compound inhibits the kinase.
Experimental Rationale:
Determining the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) provides a quantitative measure of potency. Further kinetic studies are essential to determine if the compound is competitive with ATP, the substrate, or binds to an allosteric site. This information is critical for guiding any subsequent lead optimization efforts.
Detailed Protocol: Dose-Response and Kinetic Analysis
-
IC50 Determination:
-
Perform the radiometric kinase assay as described above, but with a serial dilution of the test compound (e.g., 10-point, 3-fold dilutions starting from 10 µM).
-
Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Mechanism of Action (MoA) Studies:
-
Perform the IC50 determination at multiple, fixed concentrations of ATP (e.g., Km, 5x Km, 10x Km).
-
An increase in the IC50 value with increasing ATP concentration is indicative of an ATP-competitive inhibitor.
-
For a more detailed analysis, generate Lineweaver-Burk plots to visualize the mode of inhibition.
-
Data Presentation and Comparison:
| Compound | Target Kinase | IC50 (nM) @ Km ATP | IC50 (nM) @ 1 mM ATP | MoA vs. ATP |
| Test Compound | Kinase A | 50 | 450 | Competitive |
| Test Compound | Kinase B | 250 | 2300 | Competitive |
| Reference Cpd 1 | Kinase A | 25 | 220 | Competitive |
| Table 2: Quantitative comparison of the test compound with a known reference inhibitor for the primary target. |
Part 3: Cellular Target Engagement and Downstream Pathway Analysis
Biochemical activity does not guarantee that a compound will engage its target in the complex environment of a living cell. Cellular target engagement assays are a mandatory validation step.
Experimental Rationale:
Confirming that the compound binds to its intended target in live cells at relevant concentrations is a critical step in validating its MoA. Techniques like the NanoBRET™ Target Engagement assay provide a quantitative measure of intracellular affinity[7][8]. Furthermore, if the target kinase is part of a known signaling pathway, we must demonstrate that target engagement leads to the expected downstream biological effect, typically a change in phosphorylation of a known substrate.
Workflow for Cellular Validation:
Caption: Key experiments for validating cellular activity.
Detailed Protocol 1: NanoBRET™ Target Engagement Assay
This assay measures the binding of a compound to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET)[9].
-
Cell Preparation: Use HEK293 cells transiently transfected with a plasmid encoding the target kinase fused to NanoLuc® luciferase[10].
-
Assay Setup: Seed the cells into a 96-well plate. On the day of the assay, add the NanoBRET™ fluorescent tracer (which reversibly binds to the kinase) and the test compound at various concentrations[11].
-
Equilibration: Incubate the plate for 2 hours at 37°C to allow the compound and tracer to reach binding equilibrium within the cells.
-
Detection: Add the NanoLuc® substrate (furimazine) and measure both the donor (luciferase) and acceptor (tracer) emission signals.
-
Analysis: Calculate the BRET ratio. The displacement of the tracer by the test compound results in a dose-dependent decrease in the BRET signal, from which a cellular IC50 can be determined[12].
Detailed Protocol 2: Phosphoproteomics Analysis
This technique provides a global snapshot of changes in protein phosphorylation following compound treatment.
-
Sample Preparation: Treat cultured cells (e.g., a cancer cell line where Kinase A is known to be active) with the test compound or DMSO for a specified time. Lyse the cells in a buffer containing phosphatase and protease inhibitors[13].
-
Protein Digestion: Digest the proteins into peptides using trypsin[14].
-
Phosphopeptide Enrichment: Due to the low abundance of phosphopeptides, an enrichment step is crucial. Use Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography to selectively capture phosphopeptides[15].
-
LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use software like MaxQuant or Proteome Discoverer to identify and quantify thousands of phosphosites[16]. Compare the abundance of each phosphosite between the compound-treated and DMSO-treated samples to identify significantly regulated sites.
Data Interpretation:
A successful outcome would show a strong correlation between the biochemical IC50 and the cellular target engagement IC50. The phosphoproteomics data should reveal a decrease in the phosphorylation of known substrates of Kinase A, confirming that target inhibition translates to a functional downstream effect.
| Assay Type | Metric | Value (nM) |
| Biochemical | IC50 (Kinase A) | 50 |
| Cellular Target Engagement | IC50 (Kinase A) | 150 |
| Table 3: Comparison of biochemical and cellular potency. |
Part 4: Comprehensive Selectivity and Off-Target Profiling
No inhibitor is perfectly specific. Understanding a compound's selectivity profile is paramount for predicting potential therapeutic windows and off-target toxicities.
Experimental Rationale:
While the initial screen provides a glimpse, a more comprehensive selectivity profile is needed. This involves screening against a larger panel of kinases and potentially other, non-kinase targets. A highly selective compound is often desirable as a chemical probe, whereas a compound with a specific multi-target profile might be therapeutically advantageous in certain contexts, such as oncology.
Detailed Protocol: KINOMEscan™ Competition Binding Assay
This platform uses an active site-directed competition binding assay to quantify the interactions between a compound and a large panel of kinases (typically >480)[17].
-
Assay Principle: The test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand.
-
Competition: The compound competes with the immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase bound to the solid support is measured via qPCR of the DNA tag. A lower amount of bound kinase indicates stronger binding of the test compound.
-
Analysis: Results are typically reported as Kd (dissociation constant) or % of control, providing a quantitative measure of affinity across the kinome.
Alternative Off-Targeting Strategy: Cellular Thermal Shift Assay (CETSA®)
CETSA can be used in an unbiased, proteomics-wide format (MS-CETSA) to identify cellular off-targets without prior knowledge.
-
Principle: Ligand binding stabilizes a protein against thermal denaturation[18].
-
Protocol: Treat intact cells with the compound or vehicle. Heat the cells across a range of temperatures. Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction[19].
-
Detection: Analyze the soluble protein fraction at each temperature using quantitative mass spectrometry.
-
Analysis: A target protein will show increased thermal stability (i.e., it remains soluble at higher temperatures) in the presence of a binding compound[20][21]. This can reveal both the intended target and any unexpected off-targets.
Part 5: Benchmarking Against Alternative Probes
To understand the utility of a new compound, it must be compared to existing, well-characterized inhibitors of the same target.
Experimental Rationale:
This comparative analysis places the new compound's properties—potency, selectivity, cellular activity, and mode of inhibition—in the context of the current state-of-the-art. This is essential for determining if the new compound offers any advantages, such as improved selectivity, better cell permeability, or a novel mechanism of action.
Comparative Data Summary:
| Feature | Test Compound | Reference Cpd 1 | Reference Cpd 2 |
| Target | Kinase A | Kinase A | Kinase A |
| Biochemical IC50 (nM) | 50 | 25 | 100 |
| Cellular IC50 (nM) | 150 | 80 | 500 |
| Selectivity Score (S10) | 0.02 | 0.08 | 0.05 |
| Known Off-Targets | Kinase B | Kinase X, Kinase Y | None |
| Selectivity Score: The fraction of kinases inhibited >90% at a given concentration. | |||
| Table 4: Head-to-head comparison of the novel compound with existing inhibitors of Kinase A. |
Conclusion
Confirming the mechanism of action of a novel compound like this compound is a systematic, evidence-building process. It begins with a broad, unbiased screen to form a primary hypothesis, followed by a series of increasingly focused and orthogonal experiments to test and refine that hypothesis. By integrating quantitative biochemical assays, cellular target engagement studies, global phosphoproteomics, and comprehensive selectivity profiling, researchers can build a robust and compelling case for a compound's mechanism of action. This structured approach, grounded in scientific integrity and validated protocols, is the cornerstone of modern drug discovery and chemical biology.
References
-
PubChem. (n.d.). 7-Bromo-1,2,3,4-tetrahydroisoquinoline. Retrieved January 28, 2026, from [Link]
-
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Publishing. (n.d.). Retrieved January 28, 2026, from [Link]
-
PubChem. (n.d.). 7-Bromo-1,2-dihydropyrido[2,3-b]pyrazin-3(4H)-one. Retrieved January 28, 2026, from [Link]
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1475, 163-81.
- Humphrey, S. J., et al. (2018). Phosphoproteomics Sample Preparation Impacts Biological Interpretation of Phosphorylation Signaling Outcomes. Molecular & Cellular Proteomics, 17(1), 185-197.
-
Adriaenssens, E., et al. (2023). In vitro kinase assay. protocols.io. [Link]
- In vitro NLK Kinase Assay. (2013). Journal of Visualized Experiments, (77), e50511.
-
News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved January 28, 2026, from [Link]
- In vitro kinase assay. (2022). Bio-protocol, 12(18), e4500.
-
EUbOPEN. (2020, October). NanoBRET assays to assess cellular target engagement of compounds. Retrieved January 28, 2026, from [Link]
-
White Rose Research Online. (n.d.). Phosphopeptide enrichment for phosphoproteomic analysis - a tutorial and review of novel materials. Retrieved January 28, 2026, from [Link]
-
Oncolines B.V. (n.d.). Kinome Profiling. Retrieved January 28, 2026, from [Link]
-
Eurofins Discovery. (n.d.). Kinase Screening and Profiling - Guidance for Smart Cascades. Retrieved January 28, 2026, from [Link]
-
In vitro kinase assay v1. (2023). ResearchGate. [Link]
-
Review on the Synthesis of Pyrazine and Its Derivatives. (2017). ResearchGate. [Link]
-
News-Medical.Net. (n.d.). NanoBRET™ Target Engagement for drug development. Retrieved January 28, 2026, from [Link]
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2022). Bio-protocol, 12(12), e4446.
-
YouTube. (2021, June 7). Making sense of phosphoproteomics data with Phosphomatics. Retrieved January 28, 2026, from [Link]
-
Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved January 28, 2026, from [Link]
-
Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2020). ACS Chemical Biology, 15(10), 2824-2833.
- Sample Preparation and Enrichment Strategies for Phosphoprotein Analysis by Mass Spectrometry. (2016). Methods in Molecular Biology, 1355, 29-53.
-
YouTube. (2022, October 18). What is NanoBRET™? An introduction to NanoBRET™ technology. Retrieved January 28, 2026, from [Link]
-
Lead Sciences. (n.d.). 7-Bromo-6-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine. Retrieved January 28, 2026, from [Link]
-
YouTube. (2020, August 27). CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery. Retrieved January 28, 2026, from [Link]
Sources
- 1. 1227075-76-4|7-Bromo-6-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine|BLD Pharm [bldpharm.com]
- 2. 7-Bromo-6-methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine - Lead Sciences [lead-sciences.com]
- 3. This compound [cymitquimica.com]
- 4. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 7. Kinase Selectivity Profiling Services [promega.com]
- 8. news-medical.net [news-medical.net]
- 9. youtube.com [youtube.com]
- 10. eubopen.org [eubopen.org]
- 11. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]
- 12. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [worldwide.promega.com]
- 13. Sample Preparation and Enrichment Strategies for Phosphoprotein Analysis by Mass Spectrometry [ebrary.net]
- 14. Sample Preparation for Phosphoproteomics: Best Practices and Tips - Creative Proteomics [creative-proteomics.com]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. m.youtube.com [m.youtube.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 18. news-medical.net [news-medical.net]
- 19. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. bio-protocol.org [bio-protocol.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
